Filibuvir

Catalog No.
S527995
CAS No.
877130-28-4
M.F
C29H37N5O3
M. Wt
503.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Filibuvir

CAS Number

877130-28-4

Product Name

Filibuvir

IUPAC Name

(2R)-2-cyclopentyl-2-[2-(2,6-diethyl-4-pyridinyl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one

Molecular Formula

C29H37N5O3

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1

InChI Key

SLVAPEZTBDBAPI-GDLZYMKVSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF00868554; PF-00868554; P 00868554; PF868554; PF-868554; PF 868554; Filibuvir

Canonical SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

Isomeric SMILES

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

The exact mass of the compound Filibuvir is 503.2896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Analysis: Filibuvir's Mechanism of Action as an NS5B Thumb II Allosteric Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HCV NS5B Polymerase and Therapeutic Targeting

The HCV NS5B RNA-dependent RNA polymerase (RdRp) represents a critical viral enzyme essential for HCV replication and a validated target for direct-acting antiviral agents. As an RNA-dependent RNA polymerase, NS5B catalyzes the synthesis of both positive and negative strand viral RNA during replication. The enzyme exhibits a characteristic "right-hand" structure composed of finger, palm, and thumb domains that encircle the active site located in the palm domain. This structure creates a narrow channel that accommodates single-stranded RNA templates but is too constricted for double-stranded RNA egress, necessitating conformational changes during the replication cycle. [1] [2] [3]

Allosteric inhibition of NS5B has emerged as a promising therapeutic strategy, with at least five distinct allosteric binding pockets identified throughout the enzyme structure. Filibuvir (PF-00868554) belongs to the dihydroxypyrone class of non-nucleoside inhibitors (NNIs) that specifically target the thumb domain II allosteric site, a hydrophobic pocket located approximately 30 Å from the catalytic center. Unlike nucleoside analogues that act as chain terminators by incorporating into the growing RNA chain, this compound exerts its antiviral effect through allosteric modulation of NS5B conformational dynamics, interfering with the transition between initiation and elongation phases of RNA synthesis. This mechanism offers potential advantages in terms of specificity and reduced host cell toxicity, though it also presents challenges related to genotype coverage and resistance development that must be carefully addressed in therapeutic development. [1] [4] [5]

Molecular Mechanism of Allosteric Inhibition

Binding Site and Structural Determinants

This compound binds to a hydrophobic cleft within the thumb domain of NS5B, specifically at a site designated as thumb pocket II. Crystallographic studies of this compound in complex with NS5B have revealed extensive interactions between the inhibitor and residues lining this pocket, including hydrophobic contacts with residues L419, M423, Y477, and W528. These interactions facilitate high-affinity binding with dissociation constants (K~d~) ranging from 17-29 nM for genotype 1b enzymes. The binding pocket is situated such that inhibitor occupation does not directly block substrate access to the active site but rather stabilizes a closed conformation of the polymerase that is incompatible with processive RNA elongation. This indirect mechanism represents a classic example of allosteric regulation where ligand binding at a distal site modulates enzyme activity through conformational propagation. [4] [6]

The molecular contacts between this compound and NS5B involve both van der Waals interactions and specific hydrogen bonding networks that anchor the dihydroxypyrone core within the thumb domain. The M423 residue appears particularly critical for binding affinity, as mutations at this position result in substantial reductions in this compound potency. The structural basis for this sensitivity lies in the side chain orientation of M423, which forms part of the hydrophobic roof of the binding pocket. When this residue is mutated to smaller amino acids (e.g., M423T, M423V, or M423I), the pocket expands and loses optimal contact surfaces with the inhibitor, explaining the significant resistance associated with these variants. This detailed structural understanding provides a foundation for rational drug design aimed at maintaining efficacy against resistant strains. [4] [3]

Conformational Stabilization and Inhibition of Catalytic Activity

This compound binding to NS5B induces structural stabilization that prevents the transition from initiation to elongation competent states. The inhibitor stabilizes the closed conformation of NS5B through a network of interactions involving key regulatory elements, particularly the β-loop (residues 443-455) and the C-terminal tail (residues 545-554). These structural elements normally function as dynamic regulators of polymerase activity, with the β-loop positioned between finger and thumb domains to prevent double-stranded RNA egress in the closed state, and the C-terminal tail maintaining intimate contacts with the thumb domain and β-loop. This compound binding enhances and stabilizes these native interactions, effectively "locking" the polymerase in a catalytically incompetent state for elongation. [3] [7]

The mechanism by which this compound inhibits RNA synthesis involves preferential suppression of primer-dependent RNA elongation while having minimal or even enhancing effects on de novo initiation at certain concentrations. This selective inhibition pattern stems from the different conformational requirements for these two catalytic mechanisms. De novo initiation can occur in the closed polymerase conformation, while transition to an open conformation is necessary for elongation of longer RNA products. By stabilizing the closed state, this compound specifically interferes with the elongation phase of RNA synthesis. This mechanistic nuance was demonstrated in biochemical assays where this compound at concentrations ≥100 nM unexpectedly enhanced de novo activity while simultaneously suppressing primer extension, revealing a biphasic effect dependent on concentration and template type. [4] [8]

Table 1: Biochemical Binding Parameters of this compound to HCV NS5B

Parameter Value Experimental Conditions Source
K~d~ (Dissociation Constant) 29 nM Genotype 1b/Con1 enzyme [4]
K~d~ (Dissociation Constant) 17-29 nM Genotype 1b enzyme [6]
EC~50~ (Replicon) 70 nM Genotype 1b/Con1 subgenomic replicon [4]
Binding Site Thumb Domain II Residues L419, M423, Y477, W528 [4]

G This compound This compound NS5B_Closed NS5B Closed Conformation This compound->NS5B_Closed Binds Thumb Site II BetaLoop β-Loop Interaction (Residues 443-455) NS5B_Closed->BetaLoop Stabilizes C_Terminal C-Terminal Tail (Residues 545-554) NS5B_Closed->C_Terminal Stabilizes Inhibition Inhibition of Transition to Elongation-Competent State NS5B_Closed->Inhibition Promotes NS5B_Open NS5B Open Conformation RNA_Elongation Processive RNA Elongation NS5B_Open->RNA_Elongation Enables BetaLoop->C_Terminal Structural Coupling RNA_Initiation De Novo Initiation RNA_Initiation->NS5B_Open Requires Conformational Transition Inhibition->RNA_Elongation Blocks

Figure 1: Molecular mechanism of this compound-mediated allosteric inhibition of HCV NS5B polymerase. This compound binding stabilizes the closed conformation through interactions with β-loop and C-terminal tail, preventing transition to the open conformation required for RNA elongation.

Quantitative Characterization of Inhibition

Biochemical Potency and Genotype Specificity

This compound demonstrates potent inhibitory activity against genotype 1 HCV, with biochemical and cellular assays revealing consistent nanomolar potency. In enzymatic assays using recombinant NS5B, this compound inhibits RNA synthesis with IC~50~ values in the low nanomolar range, correlating well with its binding affinity. Cellular efficacy assessed using subgenomic replicon systems shows EC~50~ values of approximately 70 nM for genotype 1b (Con1 strain), confirming potent antiviral activity in a more physiologically relevant context. The compound maintains consistent activity against different genotype 1 variants, including both 1a and 1b subtypes, though with somewhat variable potency depending on specific isolates and experimental conditions. [4] [6]

A significant limitation of this compound and many thumb site II inhibitors is their restricted genotypic coverage. Biochemical and replicon studies have demonstrated that this compound shows markedly reduced potency against non-genotype 1 viruses, particularly genotypes 2a and 3a. The compound exhibits at least 40-fold decreases in potency against G2a and G3a replicons compared to G1b, with similarly reduced activity against recombinant G3a enzymes. This genotype-specific activity profile stems from natural polymorphisms in the thumb II binding pocket across genotypes. For instance, genotype 3a enzymes naturally contain residues at positions equivalent to G1b resistance mutations (e.g., M423), explaining the reduced susceptibility to this compound. This genotypic limitation highlights the importance of considering viral genetics in therapeutic applications and the need for pan-genotypic inhibitors for widespread clinical utility. [1] [8]

Comparative Analysis with Other Thumb II Inhibitors

This compound belongs to a broader class of thumb site II inhibitors that includes compounds such as lomibuvir (VX-222) and GS-9669. While these compounds share the same binding region, they exhibit distinct structural features and resistance profiles, suggesting partially overlapping but non-identical binding modes. Comparative studies reveal that lomibuvir generally demonstrates superior potency compared to this compound, with EC~50~ values of approximately 5 nM in replicon assays versus 70 nM for this compound. However, this compound and lomibuvir share the characteristic preference for inhibiting primer-dependent RNA synthesis over de novo initiation, confirming a common mechanistic theme among thumb site II inhibitors. [4] [8]

The resistance profiles of thumb site II inhibitors show both commonalities and compound-specific variations. While this compound is most severely impacted by mutations at position M423, lomibuvir is more affected by substitutions at I482, indicating distinct interaction patterns within the shared binding pocket. These differences have important implications for clinical development and resistance management, as combination therapies with inhibitors targeting different sites or exhibiting complementary resistance profiles may enhance barrier to resistance. The structural basis for these differential resistance patterns has been partially elucidated through crystallographic studies, revealing unique interaction networks for each chemotype within the thumb II pocket. [4] [3]

Table 2: Comparative Inhibition Profiles of Thumb II Allosteric Inhibitors

Parameter This compound Lomibuvir (VX-222) GS-9669
Chemical Class Dihydroxypyrone Thiophene-2-carboxylic acid Benzothiadiazine
K~d~ (Binding Affinity) 29 nM 17 nM Not specified
EC~50~ (1b Replicon) 70 nM 5 nM Low nM range
Primary Resistance Mutations M423T/V/I (>100-fold resistance) I482L (significant impact) M423 variants
Effect on De Novo Initiation Minimal inhibition or enhancement at ≥100 nM Minimal inhibition Not specified
Effect on Primer Extension Potent inhibition Potent inhibition Potent inhibition
Genotype 3a Activity >40-fold reduced potency >40-fold reduced potency Not specified

Resistance Profile and Clinical Implications

Resistance Mutations and Mechanisms

This compound demonstrates a moderate genetic barrier to resistance, with several resistance-conferring mutations identified in both replicon systems and clinical studies. The primary resistance mutations occur at position M423 (M423T, M423V, and M423I), which resides within the thumb II binding pocket and directly contacts this compound. Biochemical characterization reveals that the M423T substitution causes at least a 100-fold reduction in this compound sensitivity in replicon assays, accompanied by a 250-fold decrease in binding affinity to the mutated enzyme. This dramatic reduction in affinity stems from the replacement of methionine with the smaller threonine residue, which enlarges the binding pocket and disrupts critical hydrophobic interactions with the inhibitor. Additional secondary resistance mutations include changes at positions L419, I482, and V494, though these generally confer lower levels of resistance compared to M423 variants. [4] [5]

The clinical relevance of these resistance mutations was confirmed in phase 2 trials, where patients who did not achieve rapid virological response frequently exhibited variants at position 423. In one study, 9 of 26 (35%) this compound-treated subjects did not achieve rapid virological response, and 6 of these 9 (67%) had mutations at position 423. Furthermore, 5 of these 6 patients (83%) had null responses at week 12, demonstrating the significant impact of pre-existing or emerging resistance mutations on treatment outcomes. These findings underscore the importance of resistance monitoring and the need for combination therapies with complementary resistance profiles to suppress viral escape. [5]

Host Factor Interactions and Modulation of Inhibition

Recent research has revealed that host cellular proteins can influence this compound potency through direct interactions with NS5B. Specifically, annexin A2 (AnxA2), a host protein recruited to HCV replication complexes, forms a high-affinity complex with NS5B (K~D~ = 30 nM) and decreases the enzyme's affinity for this compound. Surface plasmon resonance studies demonstrated that pre-formed AnxA2:NS5B complexes exhibit reduced this compound binding, suggesting that host factor interactions may modulate inhibitor efficacy. This finding has important implications for antiviral therapy, as interindividual variations in host protein expression could potentially contribute to differential treatment responses. [9]

The mechanistic basis for this modulation appears to involve allosteric cross-talk between AnxA2 and this compound binding sites. While AnxA2 and this compound bind to distinct regions of NS5B, their binding is mutually antagonistic, indicating conformational coupling between their respective binding sites. This complex interplay between viral targets and host factors represents an emerging consideration in antiviral development, suggesting that optimal inhibitor design may need to account for not only viral genetics but also host protein interactions that could influence drug efficacy in the cellular environment. [9]

Experimental Approaches for Characterizing this compound Mechanism

Biochemical and Biophysical Assays

The mechanism of this compound has been characterized using a comprehensive suite of biophysical techniques that provide complementary information about binding and inhibition. Surface plasmon resonance (SPR) biosensor analysis has been particularly valuable for quantifying this compound-NS5B interactions in real-time, enabling determination of binding kinetics (association and dissociation rates) and affinity under various conditions. Typical experiments involve immobilizing NS5B on a biosensor chip and monitoring this compound binding across a concentration series, yielding precise K~d~ values and revealing details about the binding mechanism. SPR has also been adapted to monitor NS5B polymerase activity directly on biosensor chips by immobilizing RNA templates and measuring nucleotide incorporation in the presence and absence of inhibitors. [1] [9]

Differential scanning fluorimetry (DSF), also known as thermal shift assay, has provided key insights into this compound-induced stabilization of NS5B. This technique monitors protein thermal unfolding in the presence of a fluorescent dye, with shifts in melting temperature indicating ligand-induced stabilization. DSF studies demonstrate that this compound binding increases the thermal stability of genotype 1b NS5B but not genotype 3a enzymes, consistent with its genotype-specific activity. This stabilization effect reflects the structural rigidity imparted by this compound binding, which locks the polymerase in the closed conformation. Additional biophysical approaches including isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy have further elucidated the structural and dynamic consequences of this compound binding, revealing long-range allosteric effects beyond the immediate binding site. [1] [3]

Enzymatic Activity Assays

Multiple RNA synthesis assays have been employed to characterize this compound's effects on NS5B catalytic function. These assays typically utilize recombinant NS5B (often the Δ21 truncation variant lacking the C-terminal transmembrane anchor) and defined RNA templates to monitor either de novo initiation or primer-dependent elongation. For de novo initiation, short RNA templates that permit measurement of dinucleotide formation and subsequent elongation are employed, while primer-dependent assays use RNA templates with complementary primers or hairpin structures that provide a 3'-OH for extension. These studies consistently demonstrate that this compound preferentially inhibits primer-dependent RNA synthesis with minimal effects on de novo initiation at pharmacologically relevant concentrations. [4] [8]

The standard polymerase activity protocol involves incubating NS5B with RNA template, nucleotides (including radiolabeled or fluorescently-labeled NTPs for detection), and reaction buffer containing Mg^2+^. Reactions are initiated by adding enzyme, proceeding for a defined period (typically 30-120 minutes), and terminated by adding EDTA or denaturing agents. Reaction products are then resolved by denaturing polyacrylamide gel electrophoresis or detected using scintillation counting or fluorescence measurement. For this compound testing, the inhibitor is pre-incubated with NS5B before adding substrates to allow complex formation. Concentration-response curves generated across a this compound dilution series (typically 0.1 nM to 10 μM) yield IC~50~ values that quantify inhibitory potency under specific assay conditions. These enzymatic studies have been instrumental in establishing the unique inhibition profile of thumb site II inhibitors and distinguishing them from other NNI classes. [4] [8]

Conclusion and Research Implications

This compound represents a mechanistically distinct class of HCV polymerase inhibitors that exemplify the therapeutic potential of allosteric modulation for antiviral intervention. Its binding to the thumb domain II site stabilizes a closed polymerase conformation through interactions with structural regulatory elements (β-loop and C-terminal tail), preferentially inhibiting primer-dependent RNA elongation while sparing de novo initiation. This mechanism provides selective antiviral activity against genotype 1 HCV but shows limited efficacy against other genotypes due to natural polymorphisms in the binding pocket. The compound's moderate genetic barrier to resistance, primarily through M423 mutations, underscores the importance of combination therapies for effective viral suppression. [1] [4] [3]

From a research perspective, this compound has served as a valuable chemical probe for understanding NS5B conformational dynamics and allosteric regulation. Its characterization has revealed fundamental insights about polymerase function, including the roles of specific structural elements in coordinating the transition between initiation and elongation states. Furthermore, the discovery that host factors like annexin A2 can modulate this compound efficacy highlights the complexity of the cellular environment where these inhibitors function. These findings continue to inform the design of next-generation antiviral agents with improved resistance profiles, pan-genotypic activity, and optimized performance in the context of host-virus interactions. While this compound itself may not advance clinically, its mechanistic legacy continues to influence antiviral development strategies for HCV and related viral pathogens. [9] [3] [8]

Table 3: Experimental Methods for Characterizing this compound Mechanism of Action

Method Category Specific Techniques Key Information Obtained Experimental Considerations
Binding Studies Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) Binding affinity (K~d~), kinetics (k~on~, k~off~), stoichiometry Requires purified NS5B; buffer optimization critical
Structural Analysis X-ray Crystallography, NMR Spectroscopy Atomic-level binding interactions, conformational changes Challenging for full-length NS5B; often uses Δ21 truncation
Thermal Stability Differential Scanning Fluorimetry (DSF) Ligand-induced stabilization, melting temperature shifts (ΔT~m~) Rapid screening method; correlates with binding affinity
Enzyme Kinetics Primer Extension Assays, De Novo Initiation Assays IC~50~ values, mechanism of inhibition, template effects Substrate (RNA) design critical for distinguishing mechanisms
Cellular Activity Subgenomic Replicon Assays EC~50~ values, cytotoxicity, selective index Genotype-specific replicons required; limited availability for non-G1

References

HCV RNA-dependent RNA polymerase non-nucleoside inhibitor filibuvir

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Resistance

Filibuvir exerted its antiviral effect through a specific allosteric mechanism.

  • Allosteric Inhibition: Unlike nucleoside inhibitors that target the enzyme's active site, this compound bound to a less conserved region known as the "Thumb Pocket 2" on the NS5B polymerase [1] [2]. This binding caused a conformational change in the enzyme, confining it to an inactive state and preventing it from replicating the viral RNA [3] [4].
  • Resistance Profile: The primary pathway for viral resistance to this compound was linked to mutations at the M423 residue within the NS5B protein (e.g., M423T, M423I, M423V) [5] [6]. These mutations significantly reduced the drug's susceptibility. Mutations at residues R422 and M426 were also identified as less common alternative resistance pathways [5]. Studies indicated that viruses with M423 mutations had a reduced replicative capacity in vitro, and in most patients, the viral population reverted to the wild-type (non-mutated) virus after this compound therapy was stopped [5].

The following diagram illustrates the workflow for characterizing this compound resistance, from patient data to mechanistic insights.

G cluster_0 Primary Findings Patient Patient Plasma Plasma Patient->Plasma Sample Collection (Baseline, EOT, Follow-up) Sequencing Sequencing Plasma->Sequencing Viral RNA Extraction & RT-PCR Mutations Mutations Sequencing->Mutations Population Sequencing PhenotypicAnalysis PhenotypicAnalysis Mutations->PhenotypicAnalysis Cloning into Replicon System Confirmation Confirmation PhenotypicAnalysis->Confirmation Site-Directed Mutagenesis KeyFindings M423 as Primary Resistance Site Reduced Replicative Capacity Confirmation->KeyFindings

Key Experimental and Clinical Data

This compound demonstrated potent antiviral activity in clinical trials, though its development has been discontinued. The data below provides a historical record of its performance.

Antiviral Efficacy in Clinical Trials

The following table summarizes the antiviral activity and key outcomes from clinical studies of this compound.

Trial Phase Patient Population Regimen Key Efficacy Findings Reference
Phase I & IIa Treatment-naïve, HCV GT1 This compound monotherapy (100 mg to 700 mg BID) for 3-10 days Mean max HCV RNA reduction: -0.97 to -2.30 log₁₀ IU/mL (dose-dependent) [6]
Phase IIa Treatment-naïve, HCV GT1 This compound (200, 300, 500 mg BID) + Peg-IFNα/RBV for 4 weeks Up to 75% achieved Rapid Virological Response (RVR) (undetectable HCV RNA at week 4) [1]
Safety and Tolerability Profile

Across Phase I and II studies, this compound was generally well-tolerated [1] [6].

  • Monotherapy: The most frequently reported adverse events were headache, flatulence, fatigue, dyspepsia, diarrhea, and nausea [1]. These events were mostly mild or moderate in severity, and their incidence did not appear to increase with the dose [1].
  • Combination Therapy: When combined with pegylated interferon and ribavirin, the adverse event profile (e.g., headache, fatigue, insomnia, nausea) was similar to that of the standard of care alone [1].
  • Laboratory & ECG: No clinically significant trends in laboratory abnormalities or electrocardiogram (ECG) intervals, specifically the QTcF interval, were attributed to this compound [1].

Experimental Protocols

For research purposes, here are detailed methodologies for key experiments used to characterize this compound.

Protocol 1: Phenotypic Resistance Assay using Transient Replicon System

This protocol details how patient-derived viral sequences were tested for susceptibility to this compound [5].

  • Sample Collection & RNA Extraction: Collect plasma from HCV-infected patients before, during, and after this compound therapy. Extract viral RNA using a commercial kit (e.g., QIAamp Ultrasens Virus Kit) [5].
  • Amplification of NS5B Gene: Perform reverse transcription (RT) to generate cDNA from viral RNA. Subsequently, use nested polymerase chain reaction (PCR) to amplify the entire NS5B coding region [5].
  • Cloning into Replicon Vector: Clone the genotyped NS5B amplicons into a subgenomic HCV replicon vector (e.g., a genotype 1b Con1-based vector like BB7M4hRLuc.ribo-Sbf.Pac) using standard population-based cloning procedures [5].
  • Site-Directed Mutagenesis (Validation): In parallel, introduce specific mutations of interest (e.g., M423T) into a wild-type replicon vector using a commercial mutagenesis kit (e.g., Quikchange II) to confirm their individual impact [5].
  • In Vitro Transcription & Electroporation: Generate replicon RNA from the engineered plasmids using a T7 transcription kit. Electroporate a precise amount of RNA (e.g., 10 μg) into permissive Huh7.5 cells using a nucleofector device [5].
  • Compound Incubation & Viability Readout:
    • Seed electroporated cells into 96-well plates.
    • After 24 hours, add serial dilutions of this compound to the cells.
    • Incubate for 72 hours, then measure cell viability/replication using a reporter assay (e.g., Renilla luciferase activity) [5].
  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by fitting a dose-response curve to the percent inhibition data relative to untreated controls. Replicative capacity is determined by comparing the luciferase signal at 96 hours to the input signal (4 hours) for each replicon relative to the wild-type [5].
Protocol 2: Clinical Antiviral Activity Study (Phase Ib)

This outlines the design of early clinical trials that established proof-of-concept for this compound [6].

  • Study Design: Randomized, placebo-controlled, dose-escalation studies or non-randomized, open-label studies.
  • Patient Population: Enroll treatment-naïve or treatment-experienced adults with chronic HCV genotype 1 infection.
  • Dosing Regimen: Administer this compound orally at various doses (e.g., from 100 mg to 700 mg twice daily) or matching placebo for a short duration (e.g., 3 to 10 days) [6].
  • Pharmacokinetic Sampling: Collect blood samples at predetermined time points to measure drug plasma concentrations and determine pharmacokinetic parameters.
  • Efficacy Endpoint Measurement: Quantify HCV RNA levels in patient plasma using a standardized assay (e.g., COBAS TaqMan HCV test) at baseline, daily during treatment, and at follow-up. The primary efficacy endpoint is the maximum change from baseline in HCV RNA (log₁₀ IU/mL) [6].
  • Safety Monitoring: Record all adverse events, perform physical examinations, and monitor vital signs, clinical laboratory tests (hematology, chemistry), and electrocardiograms (ECGs) throughout the study [6].

References

Phase 1b clinical trial results filibuvir HCV genotype 1

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Phase 1b Filibuvir Efficacy Data

The table below summarizes the antiviral activity and safety results from the two Phase 1b studies.

Patient Population Dosage Regimen Mean Max HCV RNA Change from Baseline (log₁₀ IU/mL) Safety and Tolerability
Treatment-naive [1] 100 mg twice daily -0.97 [1] Well tolerated [1]
Treatment-naive [1] 700 mg twice daily -2.30 [1] Well tolerated [1]
Treatment-experienced [1] 450 mg twice daily -2.20 [1] Well tolerated [1]
Additional Findings Genotypic analysis identified residue 423 in the NS5B polymerase as the predominant site of mutation following this compound dosing [1].

Experimental Protocol Details

The search results provide the following methodological details for the cited Phase 1b trials:

  • Study Designs: The data comes from two early-phase clinical studies [1].
    • Study 1: A randomized, placebo-controlled dose escalation study [1].
    • Study 2: A non-randomized, open-label study [1].
  • Participants: The studies enrolled both treatment-naive and treatment-experienced patients chronically infected with HCV genotype 1 [1].
  • Intervention: this compound was administered orally at doses ranging from 200 mg to 1400 mg daily, with treatment duration from 3 to 10 days [1].
  • Primary Outcome Measure: The antiviral activity was assessed by the maximum change in plasma HCV RNA levels from baseline [1].
  • Safety Monitoring: The studies evaluated the safety and tolerability of this compound, with all adverse events reported as mild or moderate in severity. There were no discontinuations, serious adverse events, or deaths [1].
  • Genotypic Analysis: The NS5B nucleotide sequence was assessed to identify resistance-associated substitutions after short-term this compound therapy [1].

Mechanism of Action and Clinical Development Pathway

The following diagram illustrates the mechanism of this compound and the logical flow from the Phase 1b results to the recommended next development step, as indicated by the study authors.

filibuvir_pathway HCV_Replication HCV Genotype 1 Replication NS5B_Polymerase HCV NS5B RNA-dependent RNA Polymerase HCV_Replication->NS5B_Polymerase Filibuvir_Binding This compound Binding (Non-nucleoside Inhibitor) NS5B_Polymerase->Filibuvir_Binding Viral_Inhibition Allosteric Inhibition of Viral RNA Synthesis Filibuvir_Binding->Viral_Inhibition Phase1b_Results Phase 1b Trial Results • Dose-dependent antiviral activity • Well-tolerated profile • Resistance at residue M423 Viral_Inhibition->Phase1b_Results Next_Phase Recommended Next Step: Combination Therapy with Peg-IFN and Ribavirin Phase1b_Results->Next_Phase

This compound's mechanism and clinical development path. The diagram shows how this compound inhibits the HCV NS5B polymerase, leading to the antiviral activity observed in Phase 1b trials and the subsequent recommended investigation in combination therapy [1].

Important Note on Data Currency

The available data on this compound is from 2011. Hepatitis C treatment has advanced significantly since then, with the development of numerous direct-acting antiviral (DAA) regimens. This compound itself does not appear to have progressed to become an approved drug. This information should be considered for its historical and mechanistic value rather than as a reflection of current standard of care.

References

Filibuvir dissociation constant Kd binding affinity NS5B polymerase

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding and Inhibition Profile of Filibuvir

Parameter Value Experimental System Context / Comparison
Dissociation Constant (Kd) 29 nM Recombinant NS5B polymerase binding assay [1] [2] Direct measure of binding affinity to the wild-type enzyme.
Binding Affinity (Kd) for M423T Mutant ~7250 nM (approx. 250-fold loss) Recombinant NS5B polymerase binding assay [1] Primary resistance mutation drastically reduces binding.
EC₅₀ (Antiviral Activity) 70 nM Genotype 1b (Con1) subgenomic replicon in Huh7.5 cells [1] [2] Concentration for 50% reduction in viral replication.
IC₅₀ (Enzyme Inhibition) 0.019 μM (19 nM) Recombinant genotype 1 NS5B polymerase [3] Consistent with its role as a potent, selective inhibitor.

Mechanism of Action and Resistance Profile

This compound binds to the thumb II allosteric pocket of the HCV NS5B polymerase, inducing conformational changes that preferentially inhibit primer-dependent RNA synthesis over de novo initiation [1]. This binding is characterized by extensive hydrophobic interactions with residues including L419, M423, Y477, and W528 [1].

The major pathway for resistance involves mutations at residue M423. The M423T substitution causes a significant reduction in this compound's binding affinity, which is the primary mechanism behind the high-level resistance observed in both biochemical and clinical studies [1] [4] [3]. The following diagram illustrates the resistance mechanism.

G This compound This compound NS5B_WT Wild-Type NS5B (Residue M423) This compound->NS5B_WT  Binds to NS5B_Mutant Mutant NS5B (Residue M423T) This compound->NS5B_Mutant  Fails to Bind StrongBinding Strong Binding High Affinity (Kd = 29 nM) NS5B_WT->StrongBinding WeakBinding Weak Binding Low Affinity (Kd = ~7250 nM) NS5B_Mutant->WeakBinding Inhibition Effective Viral Inhibition StrongBinding->Inhibition Resistance Virologic Resistance WeakBinding->Resistance

Key Experimental Protocols for Biochemical Characterization

The core data on this compound's binding and inhibition were derived from standardized biochemical and cellular assays.

NS5B Binding Assay (for Kd Determination)

The direct binding affinity (Kd) of this compound for the NS5B polymerase was determined using a filter-binding method that measures the binding of a radiolabeled inhibitor analog to the enzyme. The general workflow involves incubating recombinant NS5B protein with the radioactive ligand in the presence of increasing concentrations of unlabeled this compound. The bound complex is captured on a filter, and the radioactivity is measured. The data is then analyzed using the Cheng-Prusoff equation to calculate the dissociation constant (Kd), which was found to be 29 nM for the wild-type enzyme [1].

Enzymatic Inhibition Assays (for IC₅₀)

The inhibitory effect on the polymerase's RNA synthesis activity was measured using in vitro RNA synthesis assays with recombinant NS5B protein.

  • Template: Heteropolymeric RNA templates were used to mimic natural viral RNA synthesis.
  • Mechanism Differentiation: Activity was tested in both primer-dependent (PE) and de novo initiation modes. This compound showed a clear preference for inhibiting primer-dependent synthesis [1].
  • Quantification: The synthesis of RNA is typically measured by incorporating radiolabeled nucleotides, followed by separation and scintillation counting. The IC₅₀ is the concentration that reduces enzymatic activity by 50% [1] [3].
Cell-Based Antiviral Assay (for EC₅₀)

The antiviral potency in a cellular context was determined using a subgenomic HCV replicon system.

  • Cell Line: Huh7.5 human hepatoma cells stably harboring an HCV genotype 1b replicon.
  • Procedure: Replicon-containing cells are treated with a dilution series of this compound. After 48 hours, total RNA is extracted, and quantitative RT-PCR is performed with primers specific to the HCV 5'-UTR to measure the level of viral RNA.
  • Analysis: The EC₅₀ (70 nM) is calculated as the concentration that reduces viral RNA levels by 50% compared to an untreated control [1].
Resistance Mutation Analysis

The impact of specific mutations (e.g., M423T) was characterized through:

  • Site-Directed Mutagenesis: Introducing the mutation into both the replicon and the recombinant NS5B expression plasmid.
  • Phenotypic Testing: The mutant replicons and enzymes are then tested in the antiviral and biochemical assays described above to determine the shift in EC₅₀ and Kd, confirming the role of the mutation in resistance [1] [4].

Comparative Context and Development Status

For researchers, it is useful to place this compound in context with other similar inhibitors. VX-222, another thumb II binder, showed a tighter Kd of 17 nM and greater potency in the replicon assay (EC₅₀ of 5 nM) [1] [2]. Furthermore, while this compound's resistance was primarily linked to M423 mutations, VX-222's activity was more significantly affected by an I482L substitution, indicating partially overlapping but distinct binding modes [1].

Despite promising Phase I and IIa clinical results that showed significant viral load reduction, Pfizer terminated the development of this compound in 2013 for strategic reasons [5] [3].

References

Filibuvir discovery and development for hepatitis C treatment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Quantitative Profile

Filibuvir was a non-nucleoside inhibitor that bound non-covalently to the Thumb II allosteric pocket of the HCV NS5B polymerase [1] [2]. This binding induced conformational changes that inhibited viral RNA synthesis [3]. The table below summarizes its core biochemical and antiviral characteristics.

Property Details
Molecular Formula C₂₉H₃₇N₅O₃ [4]
Molecular Weight 503.64 g/mol [4]
Target HCV NS5B RNA-dependent RNA Polymerase [4]
Binding Site Thumb II Allosteric Pocket [1] [2]
Genotype 1a EC₅₀ 59 nM [2]
Genotype 1b EC₅₀ 59 nM [2]
Enzyme Binding (Kd) 29 nM [2]
Cytotoxicity (CC₅₀) 320 μM [2]

Resistance Mechanisms and Key Mutations

A major challenge with this compound was its low genetic barrier to resistance. Mutations at specific residues in the NS5B polymerase, particularly M423, were the primary pathway for viral resistance [1] [5] [6]. The following diagram illustrates how these mutations lead to drug resistance.

resistance_mechanism cluster_normal Wild-Type Mechanism cluster_mutant Resistance Mechanism F This compound binds Thumb II Pocket NS5B_wt NS5B Polymerase (Met423) F->NS5B_wt Conformation Conformational Change NS5B_wt->Conformation Note Mutations (e.g., M423T/V/I) reduce van der Waals and electrostatic interactions NS5B_wt->Note Inhibition Inhibition of RNA Synthesis Conformation->Inhibition F2 This compound binds Thumb II Pocket NS5B_mut NS5B Polymerase (M423T/V/I) F2->NS5B_mut Conformation2 Altered Binding Mode & Location NS5B_mut->Conformation2 NoInhibition Loss of Binding & Inhibitory Effect Conformation2->NoInhibition Note->NS5B_mut

Diagram of resistance mechanism to this compound due to M423 mutations.

Clinical Trial Data and Efficacy

In a Phase 2a trial, this compound was evaluated in genotype 1 HCV patients in combination with standard of care (PegIFN-α and ribavirin) [5]. The table below summarizes key efficacy outcomes from this trial.

Parameter 200 mg BID 300 mg BID 500 mg BID Placebo
Rapid Virologic Response (RVR) 60% (6/10) 75% (6/8) 63% (5/8) 0% (0/8)
End-of-Treatment Response 60% (6/10) 75% (6/8) 63% (5/8) 50% (4/8)
SVR12 30% (3/10) 50% (4/8) 50% (4/8) 50% (4/8)
Relapse Rate 20-50% 20-50% 20-50% 0%
Patients without RVR 9/26 (35%) overall, of which 6 had mutations at position 423

Experimental Protocols and Methodologies

Key experiments characterized this compound's mechanism and resistance profile. Here are summaries of the core methodologies used in these studies.

Antiviral Activity Assessment (Replicon Assay)

This cell-based assay is the standard for evaluating anti-HCV compound efficacy and cytotoxicity [2].

  • Cell Line: Huh-7.5 cells harboring a genotype 1b (Con1 isolate) HCV subgenomic replicon with a luciferase reporter gene.
  • Procedure: Cells are treated with a range of this compound concentrations for 72 hours. Luciferase activity is measured as a surrogate for viral replication.
  • Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve. Cytotoxicity (CC₅₀) is determined in parallel using a cell viability assay.
Binding and Inhibition of RNA Synthesis (Biochemical Assays)

These experiments determine the compound's direct effects on the NS5B polymerase enzyme [5] [2].

  • RNA Synthesis Inhibition: Purified NS5B polymerase is incubated with this compound and RNA templates (e.g., for primer extension or de novo initiation). RNA products are quantified and IC₅₀ values are determined.
  • Surface Plasmon Resonance (SPR): Used to study binding kinetics. This compound is injected over a sensor chip with immobilized NS5B. Association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd) [3].
Investigating Drug Resistance Mechanisms (Computational Study)

Molecular dynamics simulations provide atomic-level insights into how mutations confer resistance [1].

  • System Setup: 3D structures of wild-type and mutant (M423T/V/I) NS5B polymerases, with and without bound this compound, are constructed.
  • Simulation: Systems are solvated in an explicit water box and subjected to molecular dynamics simulations to model their physical movements over time.
  • Energetic Analysis: Binding free energies are calculated using methods like MM/PBSA or MM/GBSA. "Free energy decomposition" identifies contributions from individual residues, revealing that M423 mutations cause a loss of favorable van der Waals and electrostatic interactions.

Development Status and Rationale for Discontinuation

Pfizer discontinued the development of this compound in February 2013 for strategic reasons [7]. While not directly cited as a cause for termination, the clinical profile of this compound—characterized by a lower barrier to resistance and modest efficacy compared to other DAAs in development—likely influenced this strategic decision [5] [6]. The drug did not progress beyond Phase II trials.

References

Filibuvir inhibitory effect on primer extension versus de novo RNA synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Preferential Inhibition

Filibuvir is an allosteric inhibitor that binds to the thumb subdomain II of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a site approximately 30 Å from the enzyme's catalytic center [1] [2].

The HCV RdRp can initiate RNA synthesis through two distinct mechanisms:

  • De novo initiation: The polymerase initiates RNA synthesis without a primer, starting by catalyzing the formation of a dinucleotide complementary to the template. This is thought to be the primary mechanism for viral genome replication in vivo [2].
  • Primer-dependent synthesis (Primer Extension): The polymerase elongates from the 3' end of an existing RNA molecule, such as a hairpin structure or an annealed primer [1].

Biochemical studies have consistently shown that this compound's binding to the thumb II pocket preferentially inhibits primer-dependent RNA synthesis, while having little to no effect on de novo initiation [1] [3]. This is not due to blocking the elongation phase itself, but rather from impeding the transition from initiation to processive elongation, a step that involves significant structural rearrangement of the enzyme-RNA complex, including displacement of the β-hairpin loop [4].

The following diagram illustrates the allosteric mechanism by which this compound inhibits the transition to elongation.

G Start Start of RNA Synthesis Initiation Initiation Phase (De novo or Primer-dependent) Start->Initiation Transition Initiation-to-Elongation Transition Initiation->Transition ProcessiveElongation Processive Elongation Transition->ProcessiveElongation This compound This compound Inhibition Allosteric Inhibition This compound->Inhibition Inhibition->Transition

Figure 1: Allosteric inhibition of the HCV RdRp transition to elongation by this compound. This compound binds to the thumb domain, disrupting the structural rearrangement required for the polymerase to shift into a processive elongation mode, particularly in primer-dependent synthesis.

Quantitative Data Summary

The table below summarizes key quantitative findings from biochemical and cellular studies on this compound.

Parameter Value for this compound Experimental Context Source
HCV Replicon EC₅₀ 70 nM Genotype 1b/Con1 subgenomic replicon in Huh7.5 cells [1]
Binding Affinity (Kd) 29 nM Direct binding to wild-type HCV polymerase [1]
Inhibition Preference Primer-dependent synthesis >> De novo synthesis Biochemical assays with various RNA templates [1] [3]
Fold Resistance (M423T) >100-fold (Replicon Assay) Genotype 1b replicon with M423T substitution [1]
Fold Resistance (M423T) 250-fold (Binding Affinity Loss) Kd of this compound for M423T mutant polymerase [1]

For context, a related thumb site-II inhibitor, VX-222, shows greater potency and a different resistance profile, as summarized below.

Compound Replicon EC₅₀ Binding Affinity (Kd) Primary Resistance Mutation
This compound 70 nM 29 nM M423T
VX-222 5 nM 17 nM I482L

Table 1: Comparative profile of this compound and VX-222. Data adapted from [1] and [3].

Key Experimental Protocols

To evaluate the inhibitory effects of this compound, researchers employ a combination of biochemical and cell-based assays.

Biochemical Polymerase Assays

These assays use purified recombinant HCV NS5B protein to directly measure RNA synthesis activity.

  • Template and Initiation: Reactions typically use homopolymeric RNA templates (like poly-rC) or specific heteropolymeric sequences. Primer-dependent synthesis is measured by providing a short RNA primer (e.g., oligo-rG). De novo synthesis is initiated by providing only nucleotide triphosphates (NTPs) [1] [2].
  • Activity Measurement: RNA synthesis is quantified by measuring the incorporation of radiolabeled nucleotides (e.g., [³H]-GTP or [α-³²P]-GTP) into acid-precipitable material or by using surface plasmon resonance (SPR)-based biosensor assays that monitor RNA product formation in real-time [5].
  • Inhibition Testing: The enzyme is pre-incubated with varying concentrations of this compound before initiating the reaction with templates and NTPs. Dose-response curves are generated to calculate IC₅₀ values.
Cell-Based Replicon Assays

This is the gold standard for assessing antiviral potency in a cellular context.

  • Replicon System: Huh-7 human hepatoma cells are engineered to stably maintain a subgenomic HCV replicon—an RNA molecule that contains the necessary viral non-structural proteins (NS3 to NS5B) for autonomous replication but does not produce infectious virions [1] [6].
  • EC₅₀ Determination: Replicon-containing cells are treated with a dilution series of this compound. After 48-72 hours, total RNA is extracted, and viral RNA levels are quantified using real-time RT-PCR. The EC₅₀ is the compound concentration that reduces viral RNA levels by 50% compared to untreated controls [1].

Resistance Mutations and Impact

A major challenge with NNIs is the relatively low genetic barrier to resistance. This compound's efficacy is significantly compromised by specific mutations in the thumb II pocket.

  • Primary Resistance Mutation: The M423T (Methionine to Threonine at position 423) substitution is the dominant pathway for this compound resistance. This mutation causes a dramatic >100-fold increase in EC₅₀ in replicon assays and is the result of a 250-fold loss in binding affinity (Kd) for the mutated enzyme [1] [6].
  • Alternative Resistance Pathways: Mutations at other residues in the thumb II pocket, such as R422K and M426A, have also been observed, though less frequently, and also confer reduced susceptibility to this compound [6].

The following diagram maps these critical residues within the context of the polymerase structure and resistance.

G Polymerase HCV NS5B Polymerase ThumbPocket Thumb Domain II (Allosteric Pocket) Polymerase->ThumbPocket This compound This compound This compound->ThumbPocket Binds to Resistance Resistance Mutations Mutations M423T (Primary) R422K M426A Resistance->Mutations Mutations->ThumbPocket Disrupt Binding

Figure 2: Key resistance mutations affecting this compound binding. Mutations within the thumb domain II allosteric pocket, particularly M423T, significantly reduce this compound's binding affinity and antiviral efficacy.

Clinical and Research Implications

The preferential inhibition of primer extension by this compound highlights that allosteric inhibitors can have highly specific effects on distinct stages of the RNA synthesis cycle. This mechanistic insight is crucial for:

  • Understanding Viral Escape: The selection of M423T mutations in patients who did not achieve a rapid virological response (RVR) in clinical trials underscores the clinical relevance of this resistance pathway [7].
  • Rational Drug Design: Knowledge of the precise mechanism (blocking the initiation-to-elongation transition) and the resistance profile informs the design of next-generation inhibitors that might overcome these limitations, for instance, by designing compounds less susceptible to mutations at M423 or that also target de novo initiation [4].
  • Combination Therapy: The low genetic barrier to resistance of this compound and other NNIs necessitates their use in combination with other direct-acting antivirals with complementary mechanisms (e.g., protease or NS5A inhibitors) to achieve a sustained virologic response (SVR) and prevent treatment failure [2].

References

Comprehensive Application Notes and Protocols: Filibuvir Synthesis via Reductive Coupling of β-Keto-lactone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Filibuvir (PF-00868554) represents a significant advancement in antiviral therapeutics as a non-nucleoside inhibitor (NNI) targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This potent inhibitor binds noncovalently to the thumb II allosteric pocket of the viral polymerase, thereby inhibiting RNA synthesis and viral replication. With an EC₅₀ of approximately 59 nM against genotype 1a and 1b replicons in vitro, this compound demonstrates equipotent activity across major HCV genotypes [1]. The molecular structure of this compound features a complex architecture centered around a 6,6-disubstituted 2H-pyranone core, specifically (R)-6-cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one [1]. This sophisticated molecular framework presents significant synthetic challenges, particularly in forming the critical 6,6-disubstituted dihydropyranone core structure through efficient reductive coupling methodology.

The clinical development of this compound progressed through Phase II trials for hepatitis C treatment, demonstrating significant viral load reduction of up to -2.30 log₁₀ IU/mL in treatment-naïve patients at 700 mg twice daily dosing regimens [1]. Although development was eventually discontinued, the synthetic methodologies developed for its production remain valuable contributions to pharmaceutical process chemistry. The predominant resistance mechanism observed involved mutations at residue M423 in the NS5B polymerase, which forms crucial hydrophobic interactions with the cyclopentyl portion of this compound's lactone ring [2] [1]. Understanding these structure-activity relationships informed the stringent quality control requirements during synthesis, particularly regarding stereochemical purity and control of genotoxic impurities that could compromise the safety profile of the final active pharmaceutical ingredient (API) [3] [4].

Synthetic Strategy and Process Development

Evolution of Synthetic Approaches

The development of an efficient synthetic route to this compound presented substantial process chemistry challenges, primarily centered on constructing the sterically congested 6,6-disubstituted dihydropyranone core with the correct (R) stereochemistry. Initial approaches utilized borane-amine-mediated coupling between a β-keto-lactone and an aldehyde; however, this method suffered from modest yields (55-60% on scale) and required recrystallization for purity purification [3]. Additionally, this approach presented safety concerns and sourcing issues with certain reagents, rendering it unsuitable for large-scale manufacturing. A significant breakthrough came with the implementation of a Hantzsch ester-mediated reductive coupling, which offered an inexpensive alternative with improved safety profile and scalability [3]. The Hantzsch ester serves as a convenient hydride donor in this transformation, facilitating the key bond formation under mild conditions.

Further synthetic improvements were achieved in the preparation of the β-keto-lactone precursor through a second-generation synthesis that replaced an intramolecular cyclization of an oxazolidinone with a Dieckmann cyclization of a β-acetoxy ester [5]. This modification addressed the variable yields observed in the original cyclization step and provided more consistent performance on scale. The optimized cyclization substrate also offered improvements in the subsequent alkyne hydrogenation step, contributing to overall process efficiency [5]. Selection of appropriate substrates for methanolysis and intermediate salt formation further enhanced the robustness of the synthetic sequence, demonstrating how systematic optimization of individual transformations can collectively address the challenges inherent in synthesizing complex molecular architectures like this compound.

Quantitative Comparison of Synthetic Methods

Table 1: Comparison of Reductive Coupling Methods for this compound Synthesis

Parameter Borane-Amine-Mediated Coupling Hantzsch Ester-Mediated Coupling
Reaction Yield 55-60% (required recrystallization) >95% in situ yield; 77.5% isolated yield at 329 kg scale
Safety Considerations Safety and sourcing issues with borane reagents Hantzsch ester is inexpensive and convenient
Impurity Profile Not specified Required control of Ames-positive aldehyde to ≤4 ppm
Process Robustness Modest and variable yields Consistent performance with semi-batch addition protocol
Structural Compatibility Ineffective with structural features of β-keto-lactone Addressed specific structural limitations through temperature and addition control

Reductive Coupling Protocol: Critical Step Optimization

Detailed Experimental Procedure

The reductive coupling between the β-keto-lactone and aldehyde represents the centermost transformation in this compound synthesis. This section provides a comprehensive protocol for executing this critical step at laboratory scale, incorporating all key optimization parameters identified during process development.

Materials and Equipment:

  • β-Keto-lactone (1.0 equiv, 1.0 mmol scale)
  • Aldehyde (1.05 equiv)
  • Hantzsch ester (1.2 equiv)
  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
  • Catalytic acetic acid (0.1 equiv)
  • Argon or nitrogen atmosphere
  • Heating mantle with temperature controller
  • 250 mL three-necked round-bottom flask
  • Pressure-equalizing addition funnel
  • Magnetic stirrer with temperature probe

Stepwise Procedure:

  • Reaction Setup: Charge the reaction vessel with Hantzsch ester (1.2 equiv) and aldehyde (1.05 equiv) under inert atmosphere. Add sufficient anhydrous DMF to achieve a 0.2 M concentration relative to β-keto-lactone. Stir until homogeneous.

  • Temperature Equilibration: Cool the mixture to 0-5°C using an ice bath. Maintain this temperature range throughout the addition phase, as higher temperatures promote bis-adduct formation due to the enhanced nucleophilicity of the β-keto-lactone [3].

  • Semi-Batch Addition: Dissolve β-keto-lactone (1.0 equiv) in minimal DMF (2-3 mL per mmol). Transfer this solution to the addition funnel and add dropwise over 2-3 hours with vigorous stirring. This controlled addition maintains low concentration of the β-keto-lactone, minimizing dimerization and maximizing coupling efficiency [3].

  • Reaction Completion: After complete addition, warm the reaction mixture gradually to 20-25°C and stir for additional 12 hours. Monitor reaction progress by HPLC or TLC until β-keto-lactone consumption is complete.

  • Workup Procedure: Quench the reaction by adding saturated aqueous sodium bicarbonate solution slowly until gas evolution ceases. Extract with ethyl acetate (3 × 50 mL), combine organic layers, and wash with brine (1 × 30 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from appropriate solvent systems to afford the coupled product as a solid.

Critical Process Parameters

Table 2: Optimized Conditions for Reductive Coupling of β-Keto-lactone and Aldehyde

Parameter Optimal Condition Impact of Deviation
Temperature Regime 0-5°C during addition, then 20-25°C Higher temperatures promote bis-adduct formation; lower temperatures slow reaction kinetics
Addition Rate Semi-batch over 2-3 hours Faster addition increases dimerization; slower addition prolongs cycle time without benefit
Solvent System Anhydrous DMF or acetonitrile Protic solvents may promote decomposition; ethereal solvents provide poor solubility
Equivalents of Hantzsch Ester 1.2 equiv Lower equivalents lead to incomplete conversion; higher equivalents complicate purification
Concentration 0.2 M relative to β-keto-lactone Higher concentrations promote oligomerization; lower concentrations impact productivity

Impurity Control and Genotoxic Reagent Management

Control of Ames-Positive Aldehyde Impurity

A significant challenge in this compound synthesis was the identification of one reactant as Ames positive, requiring implementation of a stringent control strategy to limit this impurity to ≤4 ppm in the final API [3]. This exceptionally low threshold necessitated development of specialized purification techniques and analytical methods capable of detecting trace levels of the mutagenic species. Process understanding revealed that the aldehyde coupling partner possessed the mutagenic properties, demanding meticulous attention throughout the synthesis to prevent carry-through into the drug substance. Through systematic optimization of heat cycles and crystallization conditions, residual aldehyde levels were successfully reduced to <1 ppm in multiple manufacturing batches, demonstrating the effectiveness of the control approach [3].

The impurity control strategy employed a multi-pronged approach incorporating both process and analytical elements. Purge studies demonstrated that the synthetic process possessed extremely high capability to remove the mutagenic impurity, consistently delivering this compound drug substance with contaminant levels well below the established threshold of toxicological concern [4]. This comprehensive control strategy exemplifies the integrated quality by design approach necessary for modern pharmaceutical development, where potential mutagenic impurities must be rigorously controlled according to ICH M7 guidelines to ensure patient safety.

TEMPO Residue Control and Analysis

The synthesis of this compound additionally involved use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a potentially genotoxic free radical reagent requiring meticulous control in the final API [4]. A specialized headspace gas chromatographic method utilizing selected-ion monitoring (SIM) mode mass spectrometric detection was developed and validated for determination of TEMPO at low parts-per-million levels. The method demonstrated excellent specificity for TEMPO detection in the presence of this compound and exhibited acceptable linearity (r ≥ 0.997) over the range of 4-60 ppm [4].

Table 3: Validation Parameters for TEMPO Determination in this compound API

Validation Parameter Result Acceptance Criteria
Linearity Range 4-60 ppm r ≥ 0.997
System Precision 14% RSD at 4 ppm; 8% RSD at 8 ppm ≤15% RSD
Method Repeatability 15% RSD at 4 ppm; 13% RSD at 8 ppm ≤15% RSD
Accuracy 135% at 4 ppm; 91% at 8 ppm 70-130% of nominal
Limit of Quantitation (LOQ) 4 ppm -
Limit of Detection (LOD) 2 ppm -
Recovery 50-80% across method range -

Thirteen batches of this compound drug substance manufactured using the optimized process showed no detectable TEMPO (≤2 ppm), confirming the effectiveness of the purification approach [4]. The exceptional capability of the synthetic process to remove TEMPO underscores the importance of integrated impurity control strategies that combine analytical monitoring with process design to ensure API quality.

Biochemical Characterization and Experimental Protocols

Surface Plasmon Resonance Binding Assay

Understanding the molecular interactions between this compound and the HCV NS5B polymerase is essential for elucidating its mechanism of action. This protocol details the quantitative characterization of binding affinity using surface plasmon resonance (SPR) technology, adapted from published methodologies [6].

Materials and Reagents:

  • ProteOn GLH Sensor Chip (Bio-Rad Laboratories, catalog #176-5013)
  • Purified recombinant HCV NS5B ΔC21 soluble protein (~64.3 kDa)
  • HEPES buffer solution (1 M, pH 7.5)
  • MgCl₂ (1 M)
  • TCEP (Tris(2-carboxyethyl)phosphine hydrochloride)
  • Surfactant P20 (10% v/v)
  • DMSO (molecular biology grade)
  • ProteOn Amine Coupling Kit (Bio-Rad Laboratories)

Instrumentation:

  • ProteOn XPR36 instrument (Bio-Rad Laboratories)
  • ProteOn Manager Software Version 3.1.0.6
  • Scrubber software for data analysis

Experimental Procedure:

  • Sensor Chip Preparation: Prime the system with distilled water. Precondition a GLH chip using 1-minute pulses each of 100 mM HCl, 50 mM NaOH, 0.5% SDS, and 10% DMSO at a flow rate of 30 μL/min in both horizontal and vertical directions.

  • Protein Immobilization:

    • Dilute NS5B protein in Immobilization Buffer (10 mM HEPES, pH 7.5, 150 mM NaCl) to 30 μg/mL.
    • Activate all ligand channels using EDC and sulfo-NHS as prescribed by the manufacturer.
    • Inject the diluted NS5B solution at 30 μL/min for 5 minutes to achieve 5,000-10,000 RU of immobilized protein.
    • Deactivate the surface with ethanolamine-HCl injection for 5 minutes.
  • DMSO Excluded Volume Calibration: Prepare a series of five solutions between 4.5% and 5.5% DMSO in running buffer. Perform separate injections to generate a DMSO calibration curve for correction of excluded volume effects.

  • Compound Analysis:

    • Prepare this compound dilutions in DMSO at 20× the desired final concentration.
    • Transfer to wells containing running buffer to yield final DMSO concentration of 5%.
    • Inject compounds at 100 μL/min for contact time of 90 seconds.
    • Monitor dissociation for 60-180 seconds based on compound kinetics.
    • Include buffer injections between compound analyses for double-referencing.
  • Data Analysis:

    • Double-reference all signals using reference surface and blank injections.
    • Correct for excluded volume effects using the DMSO calibration curve.
    • Fit sensorgrams globally to a 1:1 kinetic model to determine KD, ka, and kd values.

This compound typically exhibits simple 1:1 binding kinetics with NS5B ΔC21, with a reported dissociation constant (KD) of 29 nM [1]. The binding demonstrates rapid association and relatively slow dissociation kinetics, consistent with its potent antiviral activity.

Antiviral Activity Assessment

The antiviral potency of this compound is quantified using HCV replicon assays in cultured cells. The following protocol details the assessment of antiviral activity and cellular toxicity.

Cell Culture and Reagents:

  • Huh7.5 cells carrying the HCV GT 1b replicon
  • Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin, non-essential amino acids)
  • G418 selection antibiotic (for replicon maintenance)
  • Cell Titer-Glo Luminescent Cell Viability Assay (Promega)
  • HCV RNA quantification reagents (qRT-PCR)

Experimental Procedure:

  • Cell Seeding: Plate Huh7.5 cells carrying the HCV replicon in 96-well tissue culture plates at 5 × 10³ cells/well in complete growth medium without G418. Allow cells to adhere for 4-6 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMSO, then further dilute in culture medium to achieve final concentrations ranging from 0.01 nM to 10,000 nM.
    • Maintain constant DMSO concentration (typically 0.5%) across all treatments.
    • Include vehicle control (DMSO only) and positive control (known HCV inhibitor).
    • Treat cells in triplicate for each concentration.
  • Incubation: Incubate treated cells at 37°C in 5% CO₂ for 48 hours.

  • Viral Load Assessment:

    • Extract total RNA using appropriate commercial kits.
    • Quantify HCV RNA levels using quantitative RT-PCR with primers specific for the HCV replicon.
    • Calculate EC₅₀ values using nonlinear regression analysis of the dose-response data.
  • Cytotoxicity Assessment:

    • In parallel plates, measure cell viability after 48-hour treatment using Cell Titer-Glo assay.
    • Determine CC₅₀ (50% cytotoxic concentration) to evaluate compound selectivity.

This compound typically demonstrates EC₅₀ values of approximately 70 nM against the WT 1b replicon in Huh7.5 cells, with CC₅₀ values >10 μM, indicating a favorable selectivity index [1]. The compound shows preferential inhibition of elongative RNA synthesis (IC₅₀ = 73 nM against primer extension) compared to de novo initiation (IC₅₀ ≈ 5 μM), revealing its specific mechanism of polymerase inhibition [1].

Experimental Workflows and Mechanism Visualization

This compound Synthesis Workflow

The synthesis of this compound involves a sequential approach beginning with construction of the β-keto-lactone core, followed by key reductive coupling and final functionalization. The following diagram illustrates the complete synthetic workflow:

G This compound Synthesis Workflow Start Starting Materials Oxazolidinone Oxazolidinone 3 Start->Oxazolidinone First-Generation AlkylEster Alkyl Ester Intermediate Start->AlkylEster Second-Generation BetaKetoLactone β-Keto-lactone 5 (Dieckmann Cyclization) Oxazolidinone->BetaKetoLactone Modest/Variable Yields AlkylEster->BetaKetoLactone Improved Cyclization ReductiveCoupling Reductive Coupling with Aldehyde (Hantzsch Ester, Semi-batch Addition) BetaKetoLactone->ReductiveCoupling Optimized Protocol CrudeAPI Crude this compound ReductiveCoupling->CrudeAPI >95% In Situ Yield Purification Purification (Crystallization) CrudeAPI->Purification Impurity Removal FinalAPI This compound API (77.5% Yield, Purity Specs) Purification->FinalAPI 329 kg Scale

NS5B Inhibition Mechanism

This compound exerts its antiviral effect through allosteric inhibition of the HCV NS5B RNA-dependent RNA polymerase. The following diagram illustrates the molecular mechanism of action:

G This compound NS5B Inhibition Mechanism This compound This compound ThumbPocket Thumb II Allosteric Pocket This compound->ThumbPocket Binds with Kd = 29 nM ConformationalChange Conformational Change in Polymerase Structure ThumbPocket->ConformationalChange Induces PolymeraseActivity NS5B Polymerase Activity ConformationalChange->PolymeraseActivity Disrupts RNAElongation RNA Elongation Inhibition PolymeraseActivity->RNAElongation Prefentially Inhibits IC₅₀ = 73 nM RNAInitiation De Novo Initiation (Less Affected) PolymeraseActivity->RNAInitiation Minimal Effect IC₅₀ ≈ 5 μM ViralReplication HCV Replication Inhibition RNAElongation->ViralReplication Leads to Resistance Resistance Mutations (M423I/L/T) Resistance->ThumbPocket Reduces Binding Affinity

Conclusion

The synthesis of this compound represents a significant achievement in process chemistry, demonstrating how systematic optimization of key transformations can enable the large-scale production of complex pharmaceutical targets. The development of a Hantzsch ester-mediated reductive coupling addressed the limitations of initial approaches, providing a robust and scalable method for constructing the sterically congested 6,6-disubstituted dihydropyranone core with high efficiency. The implementation of semi-batch addition protocols and temperature control strategieswas crucial to achieving high in situ yields (>95%) while minimizing bis-adduct formation [3]. These advances, coupled with rigorous control of genotoxic impurities to single-digit ppm levels, enabled the successful production of329 kgof this compound API meeting all quality specifications at an impressive77.5% yield` [3].

From a therapeutic perspective, this compound exemplifies the potential of allosteric polymerase inhibitors as antiviral agents, with its specific binding to the thumb II domain of HCV NS5B polymerase effectively disrupting viral replication through preferential inhibition of RNA elongation [1]. Although this compound development was discontinued after Phase II clinical trials, the synthetic methodologies and analytical control strategies developed during its investigation provide valuable insights for pharmaceutical scientists working on complex synthetic targets. The integrated approach combining chemical synthesis, biochemical characterization, and rigorous impurity control serves as a model for modern drug development, highlighting the importance of multidisciplinary strategies in advancing pharmaceutical candidates from concept to manufacturing scale.

References

Filibuvir scalable synthesis Hantzsch ester reducing agent protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Filibuvir and the Hantzsch Ester

This compound (PF-00868554) is an orally administered, non-nucleoside inhibitor (NNI) of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It was investigated for the potential treatment of chronic HCV infection, genotype 1, and demonstrated significant viral load reduction in clinical trials when used in combination with standard of care [1]. Its synthesis, on a multi-kilogram scale, involved a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)-catalyzed oxidation as one of the final steps [2].

The Hantzsch Ester, named for the Hantzsch dihydropyridine synthesis, refers to 1,4-dihydropyridine compounds like diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [3]. These compounds are organic mimics of the coenzyme NADH and serve as mild, versatile reducing agents in organic synthesis [4]. They are commonly used in transfer hydrogenations of activated double bonds (C=C, C=O, C=N), often facilitated by Lewis or Brønsted acid catalysts, and can enable enantioselective reactions when paired with chiral catalysts [3].

Proposed Reduction Protocol for a Key Intermediate

While a direct protocol for this compound is not documented, the Hantzsch ester is well-established for reductive transformations in complex molecule synthesis. A highly relevant example is the synthesis of Lobeglitazone Sulfate, an antidiabetic drug, where a Hantzsch ester was used for a critical 1,4-reduction [5].

The table below details a protocol, modeled on the Lobeglitazone example, for reducing a hypothetical α,β-unsaturated intermediate that could be analogous to a structure in the this compound synthesis pathway.

Parameter Specification
Reaction Type Regioselective 1,4-reduction (conjugate reduction) of an α,β-unsaturated system.
Chemical Equation α,β-unsaturated compound + Hantzsch Ester → Saturated compound + Pyridine byproduct
Hantzsch Ester Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (HEH) or related analogue.
Stoichiometry 1.0 - 2.0 equivalents relative to the substrate [5].
Catalyst Silica gel (acts as a mild Brønsted acid catalyst) [5].
Solvent Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), or Acetonitrile (MeCN).
Temperature Room temperature or elevated temperatures up to 60°C, depending on substrate reactivity.
Reaction Time Several hours to 24 hours, monitored by TLC or HPLC.
Workup Concentration under reduced pressure followed by purification via silica gel chromatography or recrystallization.
Key Advantage The Hantzsch ester and its pyridine byproduct are often easily removed during workup, simplifying purification [3] [5].

The following diagram illustrates the general workflow for this reductive coupling protocol:

A Substrate + Hantzsch Ester B Add Catalyst & Solvent A->B C Stir at Set Temperature B->C D Monitor Reaction (TLC/HPLC) C->D D->C No E Reaction Complete D->E F Concentrate & Purify E->F G Isolate Pure Product F->G

Application in Pharmaceutical Synthesis: Lobeglitazone Case

The practical utility of this method is demonstrated in the scalable synthesis of Lobeglitazone Sulfate. The key improvement was using a Hantzsch ester with silica gel as an acid catalyst for the regioselective 1,4-reduction of a benzylidene-2,4-thiazolidinedione intermediate [5]. This approach avoided the use of more traditional metal hydrides and was successfully implemented in a Good Manufacturing Practice (GMP) batch to produce over 2 kg of the active pharmaceutical ingredient (API) [5]. This example underscores the method's suitability for industrial drug development.

Experimental Design and Troubleshooting

  • Catalyst Selection: The choice of acid catalyst is crucial. While silica gel is effective, chiral phosphoric acids can induce high enantioselectivity for prochiral substrates [3]. Screening Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may be necessary for less reactive substrates.
  • Impurity Control: Be aware that reagents like TEMPO used in other synthetic steps can be genotoxic impurities. A control strategy, such as a sensitive GC-MS method, is essential to ensure final API purity [2].
  • Solvent and Temperature: The reaction rate and selectivity can be highly dependent on solvent polarity and temperature. A screening approach is recommended during process optimization.

Conclusion and Research Outlook

The Hantzsch ester is a powerful, biomimetic reducing agent capable of enabling efficient and selective transformations in complex drug synthesis, as proven in the case of Lobeglitazone. While its direct application in this compound synthesis is not documented, the principles and protocol outlined here provide a solid foundation for its potential use.

For future work, researchers should:

  • Consult Patent Literature: Detailed, scalable synthetic procedures are often disclosed in patent applications.
  • Explore Asymmetric Catalysis: Investigate chiral catalysts to create enantiomerically pure intermediates.
  • Leverage Photoredox Chemistry: Recent developments use Hantzsch esters as alkyl radical precursors in photoredox catalysis, opening new avenues for C-C bond formation [3] [4].

References

Comprehensive Application Note: Filibuvir Resistance Profiling of NS5B Mutation Site M423

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Filibuvir and HCV NS5B Resistance

Hepatitis C virus (HCV) remains a significant global health burden, affecting approximately 2-3% of the world's population and representing a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. HCV NS5B RNA-dependent RNA polymerase plays an indispensable role in viral replication, making it an attractive target for direct-acting antiviral agents. This compound (PF-00868554) is an investigational non-nucleoside inhibitor (NNI) developed by Pfizer that binds to the thumb II allosteric pocket of NS5B, inducing conformational changes that prevent the formation of a productive replicase complex. Despite promising phase II clinical results, this compound's development was discontinued in 2013 for strategic reasons unrelated to safety concerns. Nevertheless, resistance mutations emerging against this compound provide valuable insights for developing subsequent NNIs and understanding viral escape mechanisms.

  • Clinical context: this compound demonstrated potent antiviral activity in phase 1b clinical studies, with doses of ≥450 mg twice daily resulting in >2.0-log reductions in HCV RNA. The compound was generally well-tolerated with no serious adverse events reported in initial trials. [1]

  • Mechanistic class: As a thumb II pocket NNI, this compound binds noncovalently to a site distinct from the polymerase active center, allosterically inhibiting RNA synthesis by restricting conformational transitions necessary for replication initiation and processivity. [2] [3]

  • Resistance significance: Understanding resistance mechanisms against this compound provides crucial insights for developing next-generation HCV inhibitors and offers a paradigm for studying viral adaptation to allosteric inhibitors across various pathogen systems.

Resistance Profiling of M423 Mutations

Molecular Mechanisms of Resistance

The M423 residue in HCV NS5B represents the primary site of mutation conferring resistance to this compound, with substitutions M423T, M423V, and M423I being most frequently observed both in vitro and in clinical studies. These mutations mediate resistance through distinct but complementary molecular mechanisms that reduce drug binding affinity while variably impacting viral replicative capacity.

  • Structural basis: Molecular dynamics simulations reveal that substitution of methionine with larger or more polar residues (threonine, isoleucine, valine) at position 423 induces structural rearrangements in the thumb II binding pocket. These alterations disrupt critical van der Waals interactions between this compound and neighboring NS5B residues, particularly reducing contacts with hydrophobic regions of the inhibitor. [4] [2]

  • Energetic contributions: Binding free energy calculations demonstrate that the decreased binding affinity primarily stems from reduced van der Waals contributions (ΔEvdw), with additional unfavorable electrostatic (ΔEele) and solvation energy terms. The M423T mutation exhibits the most dramatic effect, increasing this compound EC50 by >611-fold compared to wild-type. [2]

  • Dynamic consequences: Mutations at M423 increase flexibility in thumb domain loop regions adjacent to the binding pocket, particularly affecting the β-loop and C-terminal residues. This enhanced flexibility likely contributes to resistance by allowing conformational states less optimal for inhibitor binding while potentially maintaining catalytic function. [2]

Quantitative Resistance Profiles

Table 1: Experimentally Determined Resistance Profiles of Major this compound Resistance Mutations

Mutation Fold Change in EC50 Replicative Capacity (% of WT) Prevalence in Clinical Studies
Wild-type 1.0× 100% -
M423T >611× 45-65% Most common in vitro (76% of mutants)
M423V 306× 50-70% Detected in patients post-therapy
M423I 289× 55-75% Detected in patients post-therapy
M426A 9.6× 60-80% Rare alternative pathway
V494I 0.7× 85-95% Polymorphism with minimal resistance
V494A 6.7× 75-90% Rare alternative pathway
R422K 5.2× 70-85% Rare alternative pathway

The quantitative resistance profiles demonstrate that M423 substitutions confer the highest level of resistance to this compound, with M423T representing the most resistant variant. These mutations typically result in impaired replicative fitness, evidenced by reduced replication capacity in transient replication assays. This fitness deficit likely explains the observed reversion to wild-type in most patients following cessation of this compound therapy, as the selective pressure is removed and fitter viral populations outcompete resistant variants. [1]

Secondary Resistance Pathways

While M423 represents the primary resistance site, several secondary mutations at other NS5B residues provide alternative resistance pathways, though these occur less frequently both in vitro and clinically.

  • R422K: This mutation adjacent to M423 confers low-level resistance (approximately 5-fold change in EC50) and is occasionally detected in baseline sequences or following therapy. Its proximity to the primary resistance site suggests potential allosteric effects on thumb pocket conformation. [1]

  • M426A: Located within the thumb II pocket, this mutation provides moderate resistance (approximately 10-fold) with relatively preserved replicative capacity. Its emergence patterns suggest it may represent a compensatory mutation in some viral backgrounds. [1] [2]

  • V494 variants: While V494I is often a polymorphism with minimal effect on this compound susceptibility, V494A confers modest resistance. Both mutations are less clinically significant than M423 variants. [1] [2]

Experimental Protocols for Resistance Profiling

Genotypic Analysis: NS5B Sequencing Protocol

Amplification and sequencing of the HCV NS5B gene enables detection of resistance-associated variants (RAVs) at position M423 and other relevant residues. This protocol outlines the recommended procedure for comprehensive genotypic resistance testing from patient-derived samples.

  • RNA extraction: Extract viral RNA from 140μL of patient plasma using the QIAamp Ultrasens Virus Kit (Qiagen) according to manufacturer's instructions. Elute RNA in 60μL of AVE buffer and store at -80°C if not used immediately. Include appropriate negative controls to monitor for contamination. [1]

  • cDNA synthesis: Perform reverse transcription using NS5B-specific primers. Recommended reaction conditions: 50°C for 60 minutes followed by 85°C for 5 minutes. Use 5-10μL of extracted RNA template in a 20μL reaction volume with Superscript III reverse transcriptase or equivalent. [1]

  • Nested PCR amplification: Conduct two rounds of PCR amplification using NS5B-specific primer sets. First round: 25 cycles with external primers. Second round: 35 cycles with internal primers. Use high-fidelity DNA polymerase to minimize amplification errors. Employ touchdown PCR conditions (annealing temperature decreasing from 65°C to 55°C over 10 cycles) to enhance specificity. [1]

  • Population sequencing: Purify PCR amplicons and perform bidirectional sequencing using multiple internal primers covering the entire NS5B coding region. Analyze chromatogram data using appropriate software (e.g., Sequencher, Geneious) and translate nucleotide sequences to amino acid sequences. Compare with reference sequences (genotype 1a H77 or genotype 1b Con1) to identify mutations. [1]

Phenotypic Analysis: Transient Replication Assay

The transient replication assay provides quantitative assessment of both drug susceptibility (EC50) and replicative capacity for viral variants. This protocol enables phenotypic characterization of patient-derived sequences or site-directed mutants.

  • Plasmid construction: Clone patient-derived NS5B amplicons into the BB7M4hRLuc.ribo-Sbf.Pac HCV subgenomic replicon vector using standard population-based cloning procedures. For site-directed mutagenesis, introduce specific mutations into wild-type Con1 NS5B using the QuikChange II Mutagenesis Kit (Agilent Technologies). Verify all constructs by complete NS5B sequencing. [1]

  • RNA transcription: Linearize replicon plasmid DNA using appropriate restriction enzyme (SbfI for BB7M4hRLuc.ribo-Sbf.Pac). Generate RNA transcripts using T7 Megascript Transcription Kit (Ambion) according to manufacturer's instructions. Assess RNA quality and concentration by spectrophotometry and gel electrophoresis. [1]

  • Cell electroporation: Electroporate 10μg of replicon RNA into 5×10^6 Huh7.5 cells using Amaxa Nucleofector II (Lonza AG) with program T-016. Immediately transfer cells to pre-warmed complete medium and seed 9.6×10^3 cells per well of 96-well white culture plates. Include appropriate controls (wild-type replicon, no compound). [1]

  • Compound treatment and luciferase assay: At 24 hours post-electroporation, add this compound to cells in serial dilutions (typically 8-point, 3-fold dilution series in 1% DMSO). For EC50 determination, harvest cells 72 hours post-treatment. For replicative capacity assessment, harvest untreated cells at 4 hours (input) and 96 hours post-seeding. Measure Renilla luciferase activity using commercial assay kit (Promega). [1]

  • Data analysis: Calculate normalized replication as (RLU at 96h / RLU at 4h). For dose-response curves, fit data using nonlinear regression (four-parameter logistic model) to determine EC50 values. Calculate replicative capacity as percentage of wild-type control. Validate assays using reference inhibitor BILN-2061 with established QC criteria. [1]

Computational Analysis: Molecular Dynamics Simulations

Molecular dynamics simulations provide atomic-level insights into resistance mechanisms by modeling the structural and dynamic consequences of M423 mutations. This protocol outlines the key steps for simulating NS5B-Filibuvir complexes.

  • System preparation: Obtain initial coordinates from the crystal structure of NS5B-Filibuvir complex (PDB ID: 3FRZ). Generate mutant structures (M423T/V/I) by in silico mutagenesis using molecular modeling software (e.g., PyMOL, Chimera). Parameterize this compound using GAFF force field with RESP charges derived from quantum mechanical calculations at the HF/6-31G* level. [2]

  • Simulation parameters: Solvate the systems in explicit TIP3P water molecules in a rectangular box with at least 10Å padding from the protein. Add counterions to neutralize system charge. Use the AMBER force field (ff14SB recommended) for the protein. Employ periodic boundary conditions with Particle Mesh Ewald method for long-range electrostatics. [2]

  • Production simulation: Perform energy minimization, gradual heating to 310K, and equilibration before production runs. Conduct production MD simulations for at least 100ns using a 2-fs time step with constraints on bonds involving hydrogen atoms. Maintain constant temperature (310K) and pressure (1 atm) using Langevin thermostat and Berendsen barostat. [2]

  • Binding free energy calculations: Calculate binding free energies using the MM/PBSA or MM/GBSA methods. Extract equally spaced snapshots from stable simulation trajectories (typically 500-1000 snapshots). Use the following equation: ΔGbind = Gcomplex - Greceptor - Gligand. Decompose energy contributions per residue to identify critical interactions. [2]

Visualization of Resistance Mechanisms and Workflows

Molecular Mechanism of this compound Resistance at M423

The following diagram illustrates the structural and energetic basis of resistance conferred by M423 mutations in the NS5B thumb II binding pocket.

M423_resistance WildType Wild-type NS5B (M423) Mutant Mutant NS5B (M423T/V/I) WildType->Mutant Selective Pressure BindingPocket Thumb II Binding Pocket Mutant->BindingPocket Alters Fitness Impaired Replicative Fitness Mutant->Fitness Associated with VdW Disrupted Van der Waals Interactions BindingPocket->VdW Results in Affinity Reduced Binding Affinity VdW->Affinity Causes Resistance Viral Resistance to this compound Affinity->Resistance Leads to Reversion Reversion to Wild-type Fitness->Reversion Promotes

Figure 1: Molecular mechanism of this compound resistance conferred by M423 mutations. Resistance arises from disrupted van der Waals interactions in the thumb II binding pocket, reducing drug binding affinity. While conferring resistance, these mutations impair viral replicative fitness, promoting reversion to wild-type after therapy cessation. [1] [4] [2]

Experimental Workflow for Comprehensive Resistance Profiling

The following diagram outlines the integrated experimental workflow for genotypic and phenotypic characterization of this compound resistance mutations.

resistance_workflow Sample Patient Plasma Sample RNA RNA Extraction & cDNA Synthesis Sample->RNA Viral RNA PCR NS5B Amplification (Nested PCR) RNA->PCR cDNA Template Sequencing Population Sequencing PCR->Sequencing NS5B Amplicons Genotypic Genotypic Analysis (Mutation Identification) Sequencing->Genotypic Sequence Data Cloning Replicon Cloning Genotypic->Cloning Identified Variants Integration Integrated Resistance Report Genotypic->Integration Mutation Profile Electroporation RNA Transcription & Electroporation Cloning->Electroporation Replicon Plasmids Assay Replication Assay (EC50 & RC) Electroporation->Assay Huh7.5 Cells Phenotypic Phenotypic Profile (Resistance & Fitness) Assay->Phenotypic Luciferase Data Phenotypic->Integration Resistance Level

Figure 2: Integrated experimental workflow for comprehensive this compound resistance profiling. The protocol combines genotypic analysis (sequence-based mutation identification) with phenotypic characterization (replicon-based susceptibility and fitness assessment) to generate a complete resistance profile. [1]

Clinical Implications and Applications

The comprehensive profiling of M423 mutations in HCV NS5B has significant implications for clinical management and drug development strategies. Understanding both the resistance mechanisms and associated fitness costs informs treatment selection and monitoring approaches.

  • Resistance monitoring: In clinical trials of this compound, the emergence of M423 variants was associated with virologic breakthrough, highlighting the importance of monitoring these mutations during NNI-containing regimens. Genotypic testing for M423 variants should be considered in cases of treatment failure. [1]

  • Fitness-cost exploitation: The replicative impairment associated with M423 mutations provides a rationale for combination therapy approaches. The reduced fitness of resistant variants may allow immune-mediated clearance or suppression by other antivirals with complementary resistance profiles. [1]

  • Cross-resistance considerations: M423 mutations demonstrate varying cross-resistance profiles with other thumb II inhibitors. Understanding these patterns is crucial for sequencing therapies and developing next-generation NNIs that maintain activity against this compound-resistant variants. [2]

Conclusion

Comprehensive resistance profiling of the NS5B M423 mutation site reveals critical structure-activity relationships that inform both basic virology and clinical practice. The experimental protocols outlined herein provide standardized methodologies for characterizing resistance mechanisms, while the visualization tools enhance understanding of complex molecular interactions. As HCV treatment continues to evolve, these foundational principles remain relevant for developing antiviral agents with improved resistance profiles, not only for hepatitis C but potentially for other viral pathogens employing similar replication strategies.

References

Comprehensive Application Notes and Protocols: Filibuvir Transient Replication Assay for Phenotypic Resistance Testing in Hepatitis C Virus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Filibuvir and HCV Resistance Mechanisms

This compound (PF-00868554) is a non-nucleoside inhibitor (NNI) that targets the hepatitis C virus (HCV) nonstructural 5B (NS5B) RNA-dependent RNA polymerase, binding noncovalently to the thumb 2 allosteric pocket. This binding inhibits viral replication by preventing RNA synthesis, making it a promising therapeutic candidate for chronic HCV infection. This compound demonstrates potent antiviral activity against HCV genotype 1 replicons, with a mean half-maximal effective concentration (EC₅₀) of 59 nM in cell culture assays and similar potency against both subtype 1a and 1b NS5B sequences [1]. Clinical studies have shown that this compound monotherapy results in dose-dependent viral load reduction, with doses of ≥450 mg twice daily achieving >2.0-log₁₀ reductions in HCV RNA [1].

The primary mechanism of resistance to this compound involves amino acid substitutions in the NS5B thumb 2 domain, with M423 mutations (M423I/T/V) representing the predominant pathway. These mutations arise during this compound monotherapy and confer significant reductions in drug susceptibility while also impacting viral replicative capacity [1]. Additional mutations at residues R422 and M426 have been identified as alternative, though less common, resistance pathways [1]. Understanding these resistance mechanisms is crucial for guiding clinical decision-making and developing effective antiviral strategies. The transient replication assay described in this protocol provides researchers with a robust method for phenotypically characterizing this compound resistance and quantifying the impact of resistance mutations on viral fitness.

Experimental Workflow Overview

The following diagram illustrates the complete workflow for the this compound transient replication assay, from sample preparation to data analysis:

workflow cluster_0 Key Experimental Inputs Patient Plasma Samples Patient Plasma Samples Viral RNA Extraction Viral RNA Extraction Patient Plasma Samples->Viral RNA Extraction NS5B Amplification & Cloning NS5B Amplification & Cloning Viral RNA Extraction->NS5B Amplification & Cloning Replicon Vector Construction Replicon Vector Construction NS5B Amplification & Cloning->Replicon Vector Construction In Vitro Transcription In Vitro Transcription Replicon Vector Construction->In Vitro Transcription RNA Electroporation RNA Electroporation In Vitro Transcription->RNA Electroporation Compound Treatment Compound Treatment RNA Electroporation->Compound Treatment Luciferase Assay Luciferase Assay Compound Treatment->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis Site-Directed Mutagenesis Site-Directed Mutagenesis Site-Directed Mutagenesis->Replicon Vector Construction This compound Dilutions This compound Dilutions This compound Dilutions->Compound Treatment Control Compounds Control Compounds Control Compounds->Compound Treatment

Figure 1: Complete workflow for this compound phenotypic resistance testing using transient replication assay

Materials and Reagents

Essential Reagents and Cell Lines

Table 1: Required reagents, compounds, and cell lines for this compound transient replication assay

Category Specific Items Specifications Source/Reference
Cell Lines Huh7.5 cells HCV permissive hepatoma-derived cell line [1]
Plasmids BB7M4hRLuc.ribo-Sbf.Pac Subgenomic HCV replicon vector (genotype 1b Con1) with Renilla luciferase reporter [1]
Inhibitors This compound (PF-00868554) Purity ≥98%, stock concentration 10 mM in DMSO [2]
BILN-2061 Control compound for assay validation [1]
RNA Extraction QIAamp Ultrasens Virus Kit Viral RNA extraction from plasma [1]
Transcription T7 Megascript Transcription Kit In vitro RNA transcription [1]
Transfection Amaxa Nucleofector II Electroporation system [1]
Detection Renilla luciferase assay kit Luciferase activity measurement [1]
Buffer and Solution Formulations
  • Complete DMEM: Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin-streptomycin, and 0.1 mM non-essential amino acids
  • Electroporation Buffer: Cytomix (120 mM KCl, 0.15 mM CaCl₂, 10 mM K₂HPO₄/KH₂PO₄, 25 mM HEPES, 2 mM EGTA, 5 mM MgCl₂; pH 7.6) [3]
  • Compound Dilution Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween 20, 0.05% β-mercaptoethanol, and 5% DMSO for binding studies [2]

Protocol Implementation

Sample Preparation and Replicon Construction
  • Viral RNA Extraction

    • Extract viral RNA from patient plasma samples using the QIAamp Ultrasens Virus Kit according to manufacturer's instructions
    • Elute RNA in nuclease-free water and quantify using spectrophotometry
    • Store extracted RNA at -80°C until use
  • NS5B Amplification and Cloning

    • Perform reverse transcription to generate cDNA from viral RNA using NS5B-specific primers
    • Amplify the NS5B coding region using nested PCR with high-fidelity DNA polymerase
    • Clone the amplified NS5B sequences into the BB7M4hRLuc.ribo-Sbf.Pac replicon vector using standard molecular cloning techniques
    • Verify all constructs by full-length sequencing to identify potential resistance mutations
  • Site-Directed Mutagenesis

    • Introduce specific mutations (e.g., M423T, R422K, M426A) into the wild-type Con1 NS5B replicon using the Quikchange II Mutagenesis Kit
    • Follow manufacturer's protocol with mutation-specific primers
    • Confirm all desired mutations by nucleotide sequencing of the entire NS5B region
In Vitro Transcription and Electroporation
  • RNA Transcription

    • Linearize the verified replicon plasmids using ScaI restriction enzyme
    • Purify linearized DNA using Qiagen purification columns
    • Perform in vitro transcription using the T7 Megascript Transcription Kit
    • Assess RNA quality and concentration by spectrophotometry and gel electrophoresis
    • Aliquot RNA and store at -80°C until electroporation
  • Cell Preparation and Electroporation

    • Culture Huh7.5 cells in Complete DMEM at 37°C with 5% CO₂
    • Harvest exponentially growing cells (70-80% confluency) using trypsinization
    • Wash cells twice with ice-cold Cytomix buffer and resuspend at 1×10⁷ cells/mL in Cytomix
    • Combine 200 μL cell suspension with 5 μg replicon RNA and 5 μg carrier RNA (total RNA from naïve Huh7.5 cells) in a 2-mm gap electroporation cuvette
    • Electroporate using a single pulse at 270 V, 960 μF (Bio-Rad Gene Pulser)
    • Allow cells to recover at room temperature for 10 minutes before resuspending in complete medium
Compound Treatment and Assay Readout
  • Cell Plating and Compound Treatment

    • Seed electroporated cells into 96-well white culture plates at 9.6×10³ cells/well
    • Incubate plates at 37°C with 5% CO₂ for 24 hours to allow replication establishment
    • Prepare this compound serial dilutions in DMSO, then dilute in complete medium to achieve final desired concentrations (typically 0.01-10,000 nM) with constant 1% DMSO
    • Add compound dilutions to cells in triplicate, including vehicle controls (1% DMSO) and positive controls (BILN-2061)
    • Incubate treated cells for 72 hours at 37°C with 5% CO₂
  • Luciferase Assay and Data Collection

    • For replicative capacity assessment, harvest plates at 4 hours (input) and 96 hours (output) post-electroporation without compound treatment
    • For EC₅₀ determination, harvest compound-treated plates 72 hours post-treatment
    • Measure Renilla luciferase activity using the Renilla luciferase assay kit according to manufacturer's instructions
    • Record relative light units (RLU) using a luminometer

Data Analysis and Interpretation

Calculation of Key Parameters

Table 2: Key parameters and calculations for this compound resistance phenotyping

Parameter Calculation Formula Interpretation Clinical Relevance
EC₅₀ Concentration at which 50% inhibition of replication occurs, calculated from dose-response curve using nonlinear regression Higher EC₅₀ indicates reduced susceptibility Fold-change >5-10 suggests clinically relevant resistance [1]
Fold-Change in Susceptibility EC₅₀ (mutant) / EC₅₀ (wild-type) Quantifies degree of resistance Guides treatment decisions and combination therapy design
Replicative Capacity (RC) (96-h RLU/4-h RLU)mutant / (96-h RLU/4-h RLU)wild-type Measures viral fitness impact of mutations RC <1.0 indicates reduced fitness; may affect clinical outcomes
Binding Affinity (Kd) Determined by surface plasmon resonance with immobilized NS5B Direct measurement of inhibitor binding M423T causes ~250-fold loss in this compound binding affinity [3]
Interpretation of Resistance Mutations

Table 3: Characterization of this compound resistance-associated mutations in HCV NS5B

Mutation Fold-Resistance to this compound Impact on Replicative Capacity Prevalence in Clinical Studies Cross-Resistance Profile
M423T >100-fold [3] Reduced (~40-60% of wild-type) [1] Predominant pathway (76% of in vitro selected mutants) [1] May affect other thumb II binders
M423I 706-fold [1] Reduced Less common than M423T Varies by compound
M423V >2,202-fold [1] Reduced Less common than M423T Varies by compound
R422K Moderate Variable Rare alternative pathway Limited data
M426A/L/T/V Moderate to high Variable Rare alternative pathway Limited data
I482L Minimal impact on this compound Minimal impact Associated with VX-222 resistance Compound-specific

The M423T substitution represents the most significant resistance mutation for this compound, resulting from a 250-fold loss in binding affinity to the NS5B polymerase [3]. This mutation predominantly inhibits primer-dependent RNA synthesis while having minimal effect on de novo initiation, revealing the specific mechanism of action for thumb site II inhibitors [3]. In clinical samples, mutations at residue M423 were associated with reduced replicative capacity in vitro compared to pre-therapy sequences, and reversion to wild-type M423 was observed in most patients following therapy cessation [1].

Technical Considerations and Applications

Assay Validation and Quality Control
  • Assay Validation Criteria: Before analyzing this compound dose-response curves, ensure BILN-2061 control curves meet validation parameters: coefficient of variation <75%, sigma <25, and R² >70% [1]
  • Data Fitting: Fit dose-response curves using nonlinear regression with ordinary least squares in appropriate statistical software (e.g., GenStat v.11)
  • Replicative Capacity Normalization: Always normalize mutant replicative capacity to wild-type controls from the same experiment to account for inter-assay variability
  • Resistance Threshold: Establish laboratory-specific thresholds for clinically relevant resistance based on fold-change in EC₅₀; typically >5-10 fold reduction in susceptibility indicates significant resistance
Applications in Antiviral Development

The this compound transient replication assay serves multiple critical functions in antiviral development:

  • Resistance Monitoring: Profile clinical samples from patients experiencing virologic failure to identify emerging resistance mutations and guide salvage therapy
  • Cross-Resistance Profiling: Evaluate patterns of cross-resistance between this compound and other thumb site II inhibitors (e.g., VX-222) to inform combination therapy strategies
  • Viral Fitness Assessment: Quantify the replicative costs of resistance mutations, which impacts viral persistence and transmission potential
  • Compound Optimization: Support structure-activity relationship studies during drug development by phenotypically characterizing resistance profiles of next-generation NNIs

Conclusion

The this compound transient replication assay provides a robust, reproducible platform for phenotypic resistance testing that complements genotypic analysis. This protocol enables comprehensive characterization of resistance mutations, quantification of their impact on drug susceptibility, and assessment of associated fitness costs. Implementation of this assay in antiviral development programs and clinical studies facilitates informed decision-making regarding treatment strategies and resistance management. The continuing utility of this approach is evident in its application to next-generation HCV inhibitors and its potential adaptation to other viral pathogens requiring phenotypic resistance monitoring.

References

Filibuvir dosing regimen clinical trials 300mg vs 600mg twice daily

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Data and Antiviral Activity

The table below summarizes the key efficacy and safety findings from a 28-day Phase 2a study where filibuvir was administered in combination with pegylated interferon alfa and ribavirin (PegIFN/RBV) [1].

Dosing Regimen Rapid Virologic Response (RVR) Rate Sustained Virologic Response at 12 Weeks (SVR12) Frequent Adverse Events
This compound 200 mg BID + PegIFN/RBV 60% (6/10 patients) 30% (3/10 patients) Fatigue, Nausea, Headache
This compound 300 mg BID + PegIFN/RBV 75% (6/8 patients) 50% (4/8 patients) Fatigue, Nausea, Headache
This compound 500 mg BID + PegIFN/RBV 63% (5/8 patients) 50% (4/8 patients) Fatigue, Nausea, Headache
Placebo + PegIFN/RBV 0% (0/8 patients) 50% (4/8 patients) Not Specified

Early-phase monotherapy studies demonstrated this compound's dose-dependent antiviral effect, with mean maximum HCV RNA reductions ranging from -0.97 log10 IU/mL at 100 mg BID to -2.30 log10 IU/mL at 700 mg BID in treatment-naive patients [2].

Experimental Protocols for Clinical and Resistance Studies

For researchers aiming to validate or build upon these findings, here are summaries of the key methodologies used in the cited literature.

Clinical Trial Design for Antiviral Activity Assessment

This protocol is based on the Phase 1b studies that evaluated the short-term antiviral activity and safety of this compound monotherapy [2].

  • Objective: To determine the antiviral efficacy, pharmacokinetics, and safety of multiple doses of this compound in patients chronically infected with HCV genotype 1.
  • Patient Population: Treatment-naive and treatment-experienced adults with chronic HCV genotype 1 infection.
  • Study Design: Randomized, placebo-controlled dose escalation study OR non-randomized, open-label study.
  • Intervention: Oral administration of this compound at doses ranging from 100 mg to 700 mg twice daily.
  • Treatment Duration: 3 to 10 days.
  • Primary Endpoint: Change in plasma HCV RNA levels from baseline to the end of treatment.
  • Safety Monitoring: Recording of all adverse events, with severity graded as mild or moderate.
  • Pharmacokinetic Analysis: Blood sampling to determine drug exposure levels.
Protocol for Genotypic Resistance Analysis

This method details how resistance-associated variants were identified in patient samples following this compound therapy [3].

  • Sample Collection: Plasma samples are collected from patients at baseline, during therapy, and after therapy cessation, and stored at -80°C.
  • Viral RNA Extraction: RNA is extracted from plasma using a commercial kit (e.g., QIAamp Ultrasens Virus Kit).
  • Reverse Transcription and PCR: HCV cDNA is generated by reverse transcription. The NS5B polymerase gene is amplified using a nested PCR approach.
  • Population Sequencing: The amplified NS5B gene is sequenced using primers targeting both strands. Population (consensus) sequencing is performed to identify prevalent mutations.
  • Sequence Analysis: Nucleotide sequences are translated to amino acid sequences and aligned to a reference sequence (e.g., genotype 1a H77 or 1b Con1). Mutations are identified by comparison to the baseline sequence.
Protocol for Phenotypic Analysis of Resistance Mutations

This cell-culture-based protocol confirms whether identified mutations reduce susceptibility to this compound [3].

  • Cloning of Patient Variants: NS5B amplicons from patient samples are cloned into a subgenomic HCV replicon vector.
  • Site-Directed Mutagenesis: Specific resistance mutations (e.g., M423T) are introduced into a wild-type replicon backbone to confirm their effect.
  • In Vitro Transcription: Replicon RNA is generated in vitro from the engineered plasmids.
  • Transient Transfection: RNA is electroporated into permissive Huh7.5 cells.
  • Dose-Response Assay: Transfected cells are treated with a range of this compound concentrations. After 72 hours, viral replication inhibition is measured (e.g., via a luciferase reporter assay).
  • Data Analysis: The half-maximal effective concentration (EC50) is calculated and compared to the wild-type control to determine the fold-change in resistance.

Mechanism of Action and Resistance Pathways

This compound is a non-nucleoside inhibitor (NNI) that allosterically binds to the thumb domain II pocket of the HCV NS5B RNA-dependent RNA polymerase, inhibiting viral replication [4] [5] [1]. Biochemical studies indicate it preferentially inhibits primer-dependent RNA synthesis over de novo initiation [5].

The following diagram illustrates the mechanism of action and primary resistance pathway of this compound.

G This compound This compound Polymerase Polymerase This compound->Polymerase Binds Thumb II Pocket Inhibition Inhibition of RNA Synthesis Polymerase->Inhibition ViralReplication Suppressed Viral Replication Inhibition->ViralReplication M423_Mutation M423_Mutation Resistance Reduced Drug Binding & Viral Breakthrough M423_Mutation->Resistance Primary Resistance Mutation Resistance->Polymerase Alters Binding Site

The primary pathway for resistance to this compound involves mutations at residue M423 (e.g., M423T, M423I, M423V) within the NS5B thumb II pocket [3] [1]. These mutations significantly reduce the drug's binding affinity by over 250-fold and are frequently observed in patients experiencing viral breakthrough [5] [3]. Although these variants confer resistance, they often have reduced replicative capacity in vitro, and reversion to the wild-type virus can occur after therapy is stopped [3].

Research Application Notes

  • Barrier to Resistance: As with many NNIs, this compound has a relatively low genetic barrier to resistance, making it unsuitable for monotherapy [6] [1]. Its optimal use was envisioned in combination with other antiviral agents with complementary mechanisms, such as protease inhibitors or nucleoside polymerase inhibitors, to suppress resistance.
  • Genotype Specificity: The development and testing of this compound were focused exclusively on HCV genotype 1. The activity against other genotypes was not a focus of the clinical program, which is typical for many early NNIs [6].
  • Clinical Development Status: Based on the available literature, this compound's development appears to have progressed only to Phase 2b trials. There is no indication in the provided search results that it advanced to Phase 3 or received regulatory approval for clinical use.

References

Filibuvir EC50 determination HCV replicon cell-based assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Filibuvir and Its Mechanism

This compound is an investigational non-nucleoside inhibitor (NNI) that targets the thumb site-2 pocket of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1] [2]. By binding allosterically, it induces conformational changes that block the transition from RNA synthesis initiation to processive elongation, thereby potently inhibiting viral replication [3]. Its development was driven by the need for better-tolerated and more efficacious direct-acting antiviral agents, especially against the prevalent genotype 1 [1].

Detailed Experimental Protocol for EC₅₀ Determination

This protocol outlines the key steps for determining the 50% effective concentration (EC₅₀) of this compound using a cell-based subgenomic HCV replicon system, which measures the compound's ability to inhibit viral RNA replication in cultured cells.

Replicon RNA Preparation
  • Vector: Use the subgenomic replicon vector BB7M4hRLuc.ribo-Sbf.Pac [1].
  • Template: Linearize the plasmid DNA, then generate replicon RNA using the T7 MEGAscript Transcription Kit [1].
  • Quality Control: Assess RNA concentration by spectrophotometry and integrity by gel electrophoresis [1].
Cell Culture and Electroporation
  • Cell Line: Use Huh7.5 or Huh7.5.1 hepatoma cells, maintained in DMEM with 10% FBS [1] [4].
  • Electroporation: Mix 10 μg of replicon RNA with 5 x 10⁶ Huh7.5 cells in suspension. Electroporate using the Amaxa Nucleofector II (or similar system) with an optimized protocol for Huh7 cells [1].
  • Seeding: After electroporation, seed approximately 9.6 x 10³ cells per well into a 96-well white assay plate [1].
Compound Treatment and Incubation
  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in cell culture medium so the final DMSO concentration is 1% in all wells, including controls [1].
  • Dosing: Add compounds to the cells 24 hours post-electroporation.
  • Incubation: Incubate the assay plate for 72 hours post-dosing [1].
Luciferase Assay and Data Analysis
  • Lysis and Detection: At the endpoint, lyse cells and measure luciferase activity using a Renilla luciferase assay kit according to the manufacturer's instructions [1].
  • Data Analysis:
    • Normalize raw luminescence data (Relative Light Units, RLU) from compound-treated wells to the average of the DMSO control wells (100% replication) and a no-replication baseline (0% replication) if available.
    • Plot the percent inhibition against the log₁₀ of the compound concentration.
    • Fit a sigmoidal dose-response curve using nonlinear regression analysis in software such as GraphPad Prism.
    • The EC₅₀ is the concentration at which the fitted curve shows 50% inhibition of replicon replication [1].

Critical Assay Validation Parameters

To ensure reliable and reproducible EC₅₀ data, the following validation criteria should be met for each assay run [1]:

  • Z'-factor: >0.5, indicating a robust assay signal window.
  • Coefficient of Variation (CV): <75% for control well signals.
  • Dose-Response Fit: R² value >0.70 for the fitted curve.

Resistance Profiling and Phenotypic Cut-offs

Understanding resistance is crucial for interpreting this compound's efficacy. The following workflow integrates resistance analysis into the phenotypic assay, and the primary resistance mutations are summarized in the table below.

resistance_workflow start Patient Plasma Sample (Pre-/Post-Therapy) step1 Viral RNA Extraction (QIAamp Kit) start->step1 step2 RT-PCR & NS5B Amplification step1->step2 step3 Population Sequencing step2->step3 step4 Identify Amino Acid Variants (e.g., M423) step3->step4 step5 Clone into Replicon Vector step4->step5 step6 Phenotypic Assay (EC50 Determination) step5->step6 step7 Calculate Fold-Change vs. Wild-type Control step6->step7 end Assign Resistance Phenotype step7->end

Mutation (Con1 Strain) Reported Fold-Change in EC₅₀ Phenotypic Interpretation
M423T 706 to >2,202 High-Level Resistance [1]
M423I/V Confirmed resistant (specific FC not stated) High-Level Resistance [1]
R422K Confirmed reduced susceptibility Low-Level Resistance [1] [2]
M426A/L/T/V Confirmed reduced susceptibility Low-Level Resistance [1]

M423 is the primary site of mutation, and these variants show reduced replicative capacity (RC) in vitro, often leading to reversion to wild-type after therapy cessation [1].

Troubleshooting and Technical Notes

  • Cytotoxicity Confounds: Always run parallel cytotoxicity assays (e.g., using MTT or CellTiter-Glo) to calculate a Selectivity Index (CC₅₀/EC₅₀). This compound was well-tolerated in clinical studies [1] [2].
  • Genotype & Subtype Sensitivity: this compound was primarily developed against genotype 1. Always confirm the genotype and subtype (1a vs. 1b) of your replicon, as natural polymorphisms can affect baseline susceptibility [5].
  • Assay Controls: Include a reference inhibitor (e.g., BILN-2061 for protease inhibition) to validate each assay run. Data should only be used if the reference inhibitor's dose-response curve meets pre-set validation criteria [1].

Conclusion

The cell-based HCV replicon assay is a robust and essential tool for quantifying the antiviral activity of this compound. The protocol detailed here, which includes comprehensive validation and integrated resistance analysis, provides a reliable framework for generating high-quality EC₅₀ data to support antiviral drug development and resistance monitoring.

References

Filibuvir surface plasmon resonance binding affinity measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Filibuvir and NS5B Polymerase

This compound (PF-00868554) is a non-nucleoside inhibitor (NNI) that targets the thumb II allosteric pocket of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1] [2]. NS5B is a key viral enzyme responsible for replicating the HCV RNA genome and is a validated drug target. By binding to an allosteric site distinct from the enzyme's active site, this compound stabilizes the polymerase in a closed, inactive conformation, thereby preferentially inhibiting primer-dependent RNA synthesis over de novo-initiated RNA synthesis [1] [2] [3]. Understanding the precise binding kinetics and affinity of this compound for NS5B is crucial for elucidating its mechanism of action and for the development of similar allosteric inhibitors.

SPR biosensor technology is a powerful, label-free method for real-time analysis of biomolecular interactions. It is particularly well-suited for characterizing the interaction between this compound and NS5B, allowing for the determination of key kinetic and affinity parameters such as the association rate ((k_a)), dissociation rate ((k_d)), and dissociation constant ((K_D)).

Experimental Design and Workflow

A typical SPR experiment to study the this compound-NS5B interaction involves immobilizing the HCV NS5B polymerase onto a sensor chip and using this compound as the analyte in solution.

The general workflow for an SPR binding assay is summarized in the following diagram:

G Start Start SPR Experiment Immobilize NS5B Immobilization Start->Immobilize Inject Inject this compound (Analyte) Immobilize->Inject Regenerate Surface Regeneration Inject->Regenerate Analyze Data Analysis Regenerate->Analyze Analyze->Inject Next Concentration End End Analyze->End Cycle Complete

Key Reagents and Equipment
  • Protein: Recombinant HCV NS5BΔ21 (genotype 1b), which lacks the 21 C-terminal membrane-anchoring amino acids [4] [3] [5].
  • Ligand: this compound (PF-00868554), dissolved in DMSO as a stock solution [2].
  • Sensor Chip: CM5 chip (carboxymethylated dextran surface) [4].
  • SPR Instrument: Biacore T200 or S51 instrument [4].
  • Running Buffer: HBS-EP (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) supplemented with 70 µM Ca²⁺ and 1 mM Mg²⁺, and 1-5% DMSO to match the analyte solvent [4].
  • Regeneration Solution: 2 M NaCl and 2 M MgCl₂, or 6 M guanidine-HCl for more stringent regeneration [4].

Detailed Protocol for SPR Analysis

NS5B Immobilization

The NS5B polymerase is immobilized on the CM5 sensor chip via a standard amine-coupling reaction.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the carboxymethylated dextran surface for 7 minutes at a flow rate of 5-10 µL/min [6].
  • Ligand Immobilization: Dilute NS5BΔ21 to 10-30 µg/mL in a low-salt acetate buffer (pH 5.0-6.0) and inject it over the activated surface for 5-10 minutes to achieve a desired immobilization level [4].
  • Surface Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 5-7 minutes to block any remaining reactive groups [6].
This compound Binding Kinetics Measurement
  • Sample Preparation: Prepare a series of this compound concentrations through serial dilution in running buffer. A typical range might be from 0 nM to 5000 nM, depending on the expected affinity [2].
  • Binding Experiment:
    • Use a flow rate of 30 µL/min [4].
    • Association Phase: Inject this compound samples over the NS5B and reference surfaces for 90-180 seconds to monitor binding.
    • Dissociation Phase: Switch to running buffer for 300-600 seconds to monitor dissociation.
  • Surface Regeneration: Inject the regeneration solution (e.g., 2 M NaCl + 2 M MgCl₂) for 30-60 seconds to remove bound this compound and regenerate the NS5B surface for the next sample injection [4].
Data Analysis
  • Reference Subtraction: Subtract the signal from the reference flow cell and a blank injection (buffer alone) to correct for nonspecific binding and refractive index changes.
  • Kinetic Modeling: Fit the resulting sensorgrams to a suitable binding model, typically a 1:1 Langmuir binding model, using the Biacore T200 evaluation software to determine the kinetic rate constants ((k_a) and (k_d)) [4].
  • Affinity Calculation: The equilibrium dissociation constant ((K_D)) is calculated from the ratio of the rate constants ((K_D = k_d / k_a)).

Summary of this compound Binding Data

The table below summarizes key affinity and kinetic parameters for this compound binding to HCV NS5B polymerase, as determined by biochemical and SPR studies.

Parameter Value for Wild-Type NS5B Value for M423T Mutant NS5B Experimental Context
Dissociation Constant ((K_D)) 29 nM [1] [2] ~7,250 nM (250-fold increase) [1] [2] SPR/Binding Assay
Binding Affinity ((K_d)) 29 nM [1] N/R Enzymatic Assay
EC₅₀ (Replicon) 70 nM [1] [2] >100-fold increase [1] [2] Cell-based Assay
Effect on RNA Synthesis Preferentially inhibits primer-dependent RNA synthesis [1] [2] N/R Biochemical Assay

N/R = Not explicitly reported in the provided search results.

Mechanism of Action and Allosteric Inhibition

This compound binding to the thumb II pocket acts allosterically to stabilize a closed conformation of NS5B. This stabilization interferes with the interaction between the enzyme and RNA and specifically blocks the transition from initiation to elongation during RNA synthesis [3]. The binding of this compound also induces long-range structural perturbations that impair the binding of the viral protein NS5A to NS5B, further disrupting the replication complex [5].

The following diagram illustrates this allosteric mechanism:

G FreeNS5B Free NS5B (Active) BoundNS5B This compound-Bound NS5B (Inactive) FreeNS5B->BoundNS5B Binds Thumb II Allosteric Site RNA RNA Binding & Elongation FreeNS5B->RNA Permits NS5A NS5A Binding FreeNS5B->NS5A Permits This compound This compound BoundNS5B->RNA Inhibits BoundNS5B->NS5A Impairs

Critical Factors for Successful Measurement

  • Protein Quality and Stability: The use of high-purity, stable, and conformationally intact NS5BΔ21 is paramount. The protein should be properly folded and functionally active.
  • Solvent Correction: this compound is dissolved in DMSO, so the running buffer must contain the same percentage of DMSO (typically 1-5%) to prevent significant bulk refractive index shifts (solvent effects) [2].
  • Regeneration Scouting: A robust regeneration step is essential for reusing the immobilized NS5B surface across multiple analyte injections without losing activity. The chosen regeneration solution must fully dissociate the high-affinity complex without denaturing the immobilized protein.
  • Ligand Density Optimization: The level of immobilized NS5B should be optimized to avoid mass-transport limitations or rebinding effects during the dissociation phase, which can lead to inaccurate kinetic measurements.

Applications in Drug Discovery Research

The SPR protocol for this compound binding is a powerful tool with several critical applications in antiviral drug development:

  • Mechanism of Action Studies: Elucidating the precise allosteric inhibition mechanism of NNIs.
  • Resistance Profiling: Quantifying the impact of resistance mutations (e.g., M423T, I482L) on inhibitor binding, providing insights for designing next-generation inhibitors with higher resistance barriers [1] [2] [3].
  • Selectivity Analysis: Evaluating the binding affinity and efficacy of allosteric inhibitors against NS5B from different HCV genotypes (e.g., 1b vs. 3a), which is crucial for developing pan-genotypic therapies [3].
  • Hit-to-Lead Optimization: Providing quantitative kinetic and affinity data to guide the structure-based design and optimization of more potent allosteric inhibitors.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No binding signal Protein denaturation during immobilization; low analyte activity Check protein integrity; confirm ligand activity in a functional assay.
Poor fitting to 1:1 model Non-specific binding; heterogeneous immobilization; analyte aggregation Include a reference surface and controls; optimize immobilization chemistry; filter analyte solutions.
Fast dissociation & weak affinity Low-affinity interaction; unstable complex Use a lower flow rate during dissociation; consider a capture-based immobilization method.
Inconsistent replicates Incomplete surface regeneration; air bubbles in the system Re-optimize regeneration conditions; perform a system desorption and prime.

References

Application Note: Control of Ames-Positive Impurities in Filibuvir Process Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Filibuvir (PF-00868554) is an investigational nonnucleoside inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. During the development of its synthetic process, a key challenge was the identification of a mutagenic (Ames-positive) impurity in one of the starting materials, specifically an aldehyde reactant [2]. The presence of this impurity necessitated the implementation of a stringent, single-digit parts per million (ppm) control strategy in the final Active Pharmaceutical Ingredient (API) to ensure patient safety [2]. This application note details the scientific and regulatory considerations for the detection and control of such genotoxic impurities, using the this compound case study as a paradigm.

Scientific Context: The Ames Test and Genotoxic Impurities

The Ames test is a biological assay that uses strains of Salmonella typhimurium bacteria to assess the mutagenic potential of chemical compounds [3]. A positive result indicates that a substance can cause mutations in DNA, which is a hallmark of potential carcinogenicity [3]. Consequently, regulatory agencies like the FDA and EMA require rigorous control of such impurities in pharmaceuticals.

International guidelines (ICH M7) classify genotoxic impurities and define acceptable intake levels based on a Threshold of Toxicological Concern (TTC). The case of this compound, where the control level was set at ≤4 ppm, exemplifies the application of this principle for a highly potent impurity [2].

This compound Process Development and Impurity Challenge

The initial synthetic route for this compound involved a borane-amine-mediated reductive coupling, which yielded a modest 55-60% on scale and presented safety and sourcing concerns [2]. The developed process utilized a Hantzsch ester as a reducing agent for the coupling of a β-keto-lactone and an aldehyde [2]. A critical finding was that the aldehyde reactant (Aldehyde 3) was identified as Ames positive [2]. This meant that even trace amounts of this unreacted starting material in the final API posed a significant patient risk, driving the need for an exceptionally tight control strategy.

Table 1: Key Challenges in this compound Process Development

Challenge Area Specific Issue in this compound Synthesis
Initial Coupling Process Borane-amine-mediated route yielded only 55-60% on scale and had safety/sourcing issues [2].
Ames-Positive Impurity Aldehyde reactant 3 tested positive in the Ames test, indicating mutagenic potential [2].
Process Optimization Standard reductive coupling conditions were ineffective due to structural features of the β-keto-lactone [2].

Strategic Control of Ames-Positive Impurities: The this compound Case

The strategy to control the Ames-positive aldehyde to ≤4 ppm in the this compound API was multi-faceted, involving process optimization, purification, and analytical verification [2].

  • Process Optimization and Semi-Batch Addition: The structural features of the β-keto-lactone rendered standard coupling conditions ineffective. To overcome this, a specific semi-batch addition protocol was implemented where the β-keto-lactone was added slowly to maintain a low concentration. This approach suppressed the formation of a bis-adduct byproduct and achieved an in-situ yield of >95%, thereby minimizing the potential for unreacted aldehyde to persist [2].
  • Purification and Clearance: The process incorporated targeted purification techniques, including heat cycles and optimized crystallization steps. These measures were highly effective, successfully reducing the residual aldehyde levels to <1 ppm in the final API in two separate manufacturing runs [2].
  • Mass Balance and Tracking: To resolve mass balance challenges during isolation, the use of a C-labeled β-keto-lactone was employed. This allowed for precise tracking of material loss through the process, enabling recovery improvements to 80-90% via additional extraction steps [2].

The overall control strategy is summarized in the following workflow:

filibuvir_control Start Ames-Positive Aldehyde Identified P1 Process Optimization: Semi-Batch Addition Start->P1 P2 Reaction Control: >95% In-Situ Yield P1->P2 P3 Purification: Heat Cycles & Crystallization P2->P3 P4 Analytical Verification: <1 ppm Aldehyde in API P3->P4 Goal Final API Meets ≤4 ppm Specification P4->Goal

Analytical Methods for Impurity Profiling

Controlling impurities at single-digit ppm levels requires highly sensitive and specific analytical techniques. The following methods are central to modern impurity profiling:

Table 2: Key Analytical Techniques for Impurity Profiling

Technique Acronym Primary Application in Impurity Profiling
High-Performance Liquid Chromatography HPLC / UHPLC The gold standard for separating and quantifying trace organic impurities [4] [5].
Mass Spectrometry MS Provides molecular weight and structural information for identifying unknown impurities; often coupled with LC [4] [5].
Liquid Chromatography-Mass Spectrometry LC-MS A hyphenated technique that combines separation power with definitive identification; ideal for genotoxic impurity analysis [4] [5].
Gas Chromatography GC Used for detecting and quantifying volatile impurities, such as residual solvents [4] [5].
Inductively Coupled Plasma Mass Spectrometry ICP-MS Highly sensitive technique for detecting and quantifying elemental (inorganic) impurities [4].

Detailed Experimental Protocols

Protocol 1: Ames Test for Mutagenicity Assessment (Adapted from Standard Methods) [3] [6]

1. Objective: To evaluate the mutagenic potential of a chemical substance (e.g., a starting material, intermediate, or API) using bacterial tester strains.

2. Materials and Reagents: - Tester Strains: Use appropriate strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) [3]. - Metabolic Activation System: Rat liver S9 fraction, supplemented with cofactors, to simulate mammalian metabolism [3]. - Growth Media: Vogel-Bonner minimal glucose agar plates, with and without a trace amount of histidine [3]. - Test Article: The compound of interest, dissolved in a suitable solvent (e.g., DMSO). - Controls: Solvent (negative) control and known mutagen (positive) controls for each strain, with and without S9 mix.

3. Procedure: - Preparation: Prepare the tester strain cultures. - Dosing: For the plate incorporation method, mix the test article (at multiple concentrations), the bacterial culture (0.1 mL), and S9 mix (or buffer) in a sterile tube. - Plating: Add soft agar to the tube and pour the entire mixture onto a minimal glucose agar plate. Swirl gently to ensure even distribution. - Incubation: Invert the plates and incubate at 37°C for 48-72 hours. - Counting: Count the number of revertant colonies (those capable of growing without histidine) on each plate.

4. Data Evaluation: - A test is considered positive if there is a statistically significant, dose-related increase in the number of revertant colonies in at least one strain, with or without metabolic activation, compared to the concurrent solvent control [6]. - The response should be at least two-fold over the background for certain strains to be considered a clear positive, though expert judgment and comparison to historical solvent control data are also critical [6].

Protocol 2: Control of a Mutagenic Aldehyde in API Synthesis (Based on this compound Strategy) [2]

1. Objective: To reduce and control a mutagenic aldehyde starting material to ≤4 ppm in the final API.

2. Process and Analytical Control Strategy: - Process Understanding and Optimization: - Implement a semi-batch addition of the other coupling partner (e.g., β-keto-lactone) to maintain its low concentration in the reactor, thereby driving the reaction to completion and minimizing residual aldehyde [2]. - Determine optimal reaction parameters (temperature, stoichiometry, addition time) through Design of Experiments (DoE) to maximize conversion and yield. - Purification and Clearance: - Employ targeted crystallization operations. The crystallization solvent, cooling rate, and anti-solvent should be selected to maximize the rejection of the impurity into the mother liquor. - Incorporate heat cycles (dissolving and re-crystallizing) to further purge the impurity [2]. - In-Process Control (IPC) Testing: - Sample the reaction mixture at completion and analyze by a validated HPLC method to confirm that the level of the aldehyde is below a pre-set in-process limit (e.g., <100 ppm) before proceeding to isolation. - Release Testing of Final API: - Use a highly sensitive and validated LC-MS method to quantify the residual aldehyde in the final API. - The method must demonstrate specificity, accuracy, and precision at the 4 ppm level. The limit of quantitation (LOQ) should be sufficiently below the specification limit.

Regulatory and Quality Considerations

Adherence to regulatory guidelines is paramount. The International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), along with the specific ICH M7 (Assessment and Control of DNA Reactive Mutagenic Impurities), provide the framework for impurity qualification and control [4]. A comprehensive control strategy must be documented, demonstrating through validated analytical data that the impurity is consistently controlled to levels that are As Low As Reasonably Practicable (ALARP) and within the established threshold.

Conclusion

The development of this compound underscores a critical tenet in modern pharmaceutical development: proactive identification and control of genotoxic impurities. By integrating strategic process optimization, robust purification techniques, and highly sensitive analytical methods, it is possible to successfully develop and scale a manufacturing process that delivers a high-quality API meeting stringent safety standards. The protocols and strategies outlined here provide a actionable framework for researchers and scientists facing similar challenges in drug development.

References

Filibuvir resistance mutations M423T I482L V494A clinical significance

Author: Smolecule Technical Support Team. Date: February 2026

Resistance Mutations: Significance & Quantitative Data

The table below summarizes the key resistance mutations for filibuvir, their clinical and in vitro significance, and impact on viral fitness.

Mutation Location/Binding Site Resistance Level (Fold-Change in EC₅₀) Clinical & In Vitro Evidence Impact on Replicative Capacity
M423T/V/I Thumb II Pocket [1] High (706 to >2,202-fold) [1] Primary pathway selected in patients and in vitro replicon studies [1] [2]. Reduced in vitro; reversion to wild-type observed post-therapy [1].
I482L Thumb II Pocket [3] Moderate to High (significantly affects VX-222; also a this compound resistance pathway) [3] Selected in replicon studies; also a baseline polymorphism in some strains [3] [4]. Data is less comprehensive for this compound specifically.
V494A/I Thumb II Pocket [1] Confers reduced susceptibility [1] Detected in a small number of patients at baseline or end of therapy [1]. Data is less comprehensive for this compound specifically.
Other Mutations (e.g., L419I/M/S, M426A/L/T/V, R422K) Thumb II Pocket [1] Confers reduced susceptibility [1] Rare but clinically relevant alternative resistance pathways [1]. Varies by specific mutation.

Experimental Protocols for Resistance Studies

Here are detailed methodologies for key experiments used to characterize this compound resistance, as cited in the literature.

Protocol 1: Site-Directed Mutagenesis and Phenotypic Resistance Testing in a Replicon System

This protocol is based on methods used to confirm that mutations like M423T mediate phenotypic resistance [1].

  • Objective: To introduce specific mutations into an HCV replicon and determine the resulting change in susceptibility to this compound (EC₅₀) and replicative capacity.
  • Materials:
    • Parental HCV subgenomic replicon vector (e.g., genotype 1b Con1 strain BB7M4hRLuc.ribo-Sbf.Pac) [1].
    • QuikChange II Mutagenesis Kit (or equivalent) [1].
    • Huh7.5 cell line [1] [3].
    • T7 Megascript Transcription Kit [1].
    • This compound compound [3].
  • Method Details:
    • Introduce Mutation: Use site-directed mutagenesis to introduce the desired point mutation (e.g., M423T) into the NS5B gene of the replicon vector. Confirm all constructs by nucleotide sequencing [1].
    • Produce RNA: Linearize the plasmid DNA and use an in vitro transcription kit to generate replicon RNA. Assess RNA quality via spectrophotometry and gel electrophoresis [1].
    • Electroporation: Electroporate 10 μg of replicon RNA into 5 x 10⁶ Huh7.5 cells using an electroporator (e.g., Amaxa Nucleofector II). After recovery, seed the cells into 96-well plates [1].
    • Dose-Response Assay: 24 hours post-seeding, add this compound to the cells in a range of concentrations (e.g., seven 3- or 10-fold dilutions). Incubate for 72 hours [1].
    • Replicative Capacity Assay: Seed electroporated cells in the absence of compound. Harvest at 4 hours (to measure input) and 96 hours to measure replication [1].
    • Readout and Analysis: Measure luciferase activity (e.g., Renilla luciferase). For the dose-response, calculate the EC₅₀ (the concentration that inhibits 50% of viral replication) relative to the no-drug control. For replicative capacity, calculate the 96-hr/4-hr relative light unit (RLU) ratio compared to the wild-type replicon [1].
Protocol 2: Biochemical Enzyme Assay to Determine Mechanism of Inhibition

This protocol is used to study the mechanistic effects of inhibitors like this compound on the NS5B polymerase enzyme [3].

  • Objective: To assess the inhibitory activity of this compound against wild-type and mutant NS5B polymerases in a cell-free system and to determine the binding affinity (Kd).
  • Materials:
    • Purified recombinant WT and mutant (e.g., M423T) HCV NS5B polymerase [3].
    • RNA templates suitable for primer-dependent (e.g., polyrC/oligoG) and de novo-initiated RNA synthesis [3].
    • Radiolabeled or fluorescent nucleotides.
  • Method Details:
    • Enzyme Activity Assay: Set up RNA synthesis reactions containing the purified NS5B, RNA template, NTPs, and reaction buffer. Add this compound in a dose-response manner. Incubate to allow RNA synthesis [3].
    • Determine Mode of Inhibition: Use different RNA templates to distinguish between inhibition of de novo initiation and primer-dependent elongation. Studies show this compound preferentially inhibits primer-dependent RNA synthesis [3].
    • Binding Affinity (Kd) Measurement: Use a method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the direct binding of this compound to the NS5B polymerase. This can directly show how a mutation like M423T reduces drug binding (e.g., a 250-fold loss in Kd) [3].
    • Analysis: Quantify the synthesized RNA. Calculate the IC₅₀ (the concentration that inhibits 50% of enzyme activity) for different enzyme forms and RNA templates.

Visualizing Resistance Mechanisms and Workflows

The following diagrams illustrate the relationship between mutations and the experimental workflow for resistance studies.

This compound This compound NS5B_Pocket HCV NS5B Thumb II Pocket This compound->NS5B_Pocket Binds AlteredBinding Altered Drug Binding NS5B_Pocket->AlteredBinding Mutation In M423T M423T M423T->AlteredBinding I482L I482L I482L->AlteredBinding V494A V494A V494A->AlteredBinding HighResistance High-Level Resistance AlteredBinding->HighResistance ReducedFitness Reduced Replicative Fitness AlteredBinding->ReducedFitness

Start Patient Isolate or Replicon System A Amplify & Sequence NS5B Gene Start->A B Identify Variants (e.g., M423T, I482L) A->B C Clone into Replicon Vector or Purify Polymerase B->C D1 Phenotypic Assay (Cell Culture EC₅₀) C->D1 D2 Biochemical Assay (Enzyme IC₅₀ & Kd) C->D2 E Data Analysis Resistance Level & Fitness D1->E D2->E

Frequently Asked Questions (FAQs)

Q1: Does the M423T mutation affect viral fitness? A1: Yes. Viral variants with M423T/V/I mutations demonstrate a reduced replicative capacity in vitro compared to the wild-type virus. This observation is consistent with clinical data showing that the majority of patients reverted to the wild-type M423 sequence after this compound therapy was stopped, indicating a fitness cost that makes the resistant variant less competitive in the absence of the drug [1].

Q2: Are this compound-resistant mutations present before treatment? A2: While the primary mutation M423 is rarely found in pre-treatment sequences, other resistance mutations, such as those at residues R422, M426, and V494, have been detected as rare baseline polymorphisms in a small number of patients. This suggests that these variants pre-exist at low frequencies in the viral quasispecies and can be selected under drug pressure [1] [4].

Q3: What is the clinical significance of these resistance mutations? A3: The selection of these mutations, particularly M423T, is associated with virological breakthrough during therapy and treatment failure. In a phase 2a trial, a majority of patients who did not achieve a rapid virological response (RVR) on this compound combination therapy had mutations at position 423 [2]. This underscores the importance of monitoring for these mutations during drug development.

References

Overcoming filibuvir viral breakthrough NS5B resistance variants

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Filibuvir and Viral Breakthrough

Q1: What is this compound and what is its mechanism of action? this compound (PF-00868554) is a non-nucleoside inhibitor (NNI) that targets the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) [1] [2]. It binds non-covalently to the thumb II allosteric pocket of the enzyme. This binding induces a conformational change that confines the polymerase to an inactive state, thereby blocking viral RNA replication [2] [3].

Q2: What are the primary NS5B resistance mutations associated with this compound viral breakthrough? The primary pathway for this compound resistance involves mutations at the M423 site in the NS5B polymerase. Secondary mutations at other sites in the thumb II pocket can also confer resistance, though less frequently [1] [4] [3].

Table 1: Key this compound Resistance-Associated Mutations in NS5B

Amino Acid Mutation Prevalence Impact on this compound Susceptibility (Fold-Change in EC₅₀) Replicative Capacity
M423T Primary, most common in vitro and in vivo >700-fold increase [1] Reduced
M423I Primary Confirmed to mediate resistance [1] Reduced
M423V Primary Confirmed to mediate resistance [1] Reduced
R422K Less common, alternative pathway Mediates reduced susceptibility [1] -
M426A/L/T/V Less common, alternative pathway Mediates reduced susceptibility [1] -
I482L/V/T Reported for other thumb II NNIs [4] [3] Can mediate reduced susceptibility [4] -

Q3: What is the clinical relevance of these resistance mutations? In clinical trials, the selection of M423 mutations was associated with a reduced replicative capacity (RC) of the virus in vitro. This fitness cost often leads to a reversion to the wild-type virus in the majority of patients after this compound therapy is stopped [1]. However, during treatment, these variants can expand and lead to viral breakthrough [4].

Experimental Protocols for Resistance Monitoring

Q4: How can I genotype and phenotype this compound-resistant HCV variants? Here is a detailed methodology for characterizing resistance, based on established protocols [1].

Protocol: Genotypic and Phenotypic Characterization of NS5B Variants

1. Sample Collection and Viral RNA Extraction

  • Plasma Collection: Collect plasma samples from patients at baseline, during therapy, at the end of therapy, and during follow-up. Store at -80°C until analysis.
  • RNA Extraction: Use a commercial kit like the QIAamp Ultrasens Virus Kit to extract viral RNA.

2. Amplification and Sequencing of HCV NS5B

  • Reverse Transcription-PCR: Generate HCV cDNA from extracted RNA via reverse transcription.
  • Nested PCR: Amplify the full-length NS5B gene using nested PCR primers.
  • Population (Sanger) Sequencing: Perform population sequencing across the entire NS5B coding sequence using multiple primers to generate a consensus sequence. Align sequences to genotype 1a (e.g., H77) or 1b (e.g., Con1) reference sequences to identify amino acid changes.

3. Cloning of Patient-Derived NS5B into Replicons

  • Cloning: Genotyped NS5B amplicons can be cloned into a subgenomic HCV replicon vector (e.g., a genotype 1b Con1 replicon system) using standard population-based cloning procedures.
  • Site-Directed Mutagenesis (SDM): To confirm the role of specific mutations (e.g., M423T), introduce them into a wild-type replicon (e.g., Con1 strain) using a kit like the QuikChange II Mutagenesis Kit. Confirm all constructs by nucleotide sequencing.

4. Transient Replication Assay for Phenotyping

  • In vitro Transcription: Generate replicon RNA from the engineered plasmids.
  • Electroporation: Electroporate 10 μg of RNA into permissive Huh7.5 cells using a system like the Amaxa Nucleofector II.
  • Cell Seeding and Dosing: Seed cells into 96-well plates. After 24 hours, add this compound at a range of concentrations (e.g., 7 different concentrations in triplicate).
  • Luciferase Assay: Harvest cells 72 hours post-dosing. Measure luciferase activity (e.g., Renilla luciferase) to determine viral replication.
  • Data Analysis:
    • EC₅₀ Calculation: Calculate the half-maximal effective concentration (EC₅₀) of this compound for each replicon population from the dose-response curve.
    • Replicative Capacity (RC): Determine RC by comparing the 96-hour to 4-hour luciferase signal ratio of the mutant replicon to the wild-type replicon, in the absence of drug.

The workflow for this experimental process can be visualized as follows:

G Start Patient Plasma Sample RNA Viral RNA Extraction Start->RNA PCR Amplify & Sequence NS5B Gene RNA->PCR Genotype Genotypic Analysis: Identify Mutations PCR->Genotype Clone Clone into Replicon or Use Site-Directed Mutagenesis Genotype->Clone Transfect Transfect into Huh7.5 Cells Clone->Transfect Treat Treat with This compound Transfect->Treat Assay Luciferase Assay Treat->Assay Phenotype Phenotypic Analysis: Determine EC₅₀ and RC Assay->Phenotype

Strategies to Overcome and Manage Resistance

Q5: What strategies can be employed to overcome this compound resistance? Overcoming resistance requires combination therapy and a high genetic barrier to resistance.

  • Use in Combination with Other DAAs: this compound should never be used as monotherapy. It must be combined with other direct-acting antivirals (DAAs) that have different mechanisms of action and non-overlapping resistance profiles, such as:

    • NS3/4A Protease Inhibitors (e.g., telaprevir, boceprevir) [1] [4].
    • NS5A Inhibitors (e.g., daclatasvir) [2].
    • Nucleoside/Nucleotide NS5B Inhibitors (NIs) (e.g., sofosbuvir). NIs target the active site of the polymerase, which is highly conserved, and have a high barrier to resistance, making them excellent partners for NNIs like this compound [2] [5] [4].
    • The standard of care has evolved to use DAA combination regimens without interferon, which are highly effective at suppressing resistance [1] [4].
  • Consider the Genetic Barrier: When designing a regimen, be aware that NNIs like this compound generally have a lower genetic barrier to resistance compared to NIs [2]. This underscores the critical importance of combination therapy.

  • Monitor for Cross-Resistance: Be aware that mutations in the thumb II pocket (e.g., M423T, I482L) can confer varying levels of cross-resistance to other NNIs that bind to the same site, such as VX-222 [3]. Thorough genotypic testing is essential.

Frequently Asked Troubleshooting Questions

Q: During the replicon assay, I see high variability in the EC₅₀ values. What could be the cause?

  • Solution: Ensure rigorous assay validation. Include a control compound (e.g., the protease inhibitor BILN-2061) in each run. Only calculate the this compound EC₅₀ if the control curve passes validation criteria (e.g., coefficient of variation <75%, R² >70%) [1].

Q: A patient sample shows a mixture of wild-type and mutant sequences at position 423. How should this be interpreted?

  • Solution: This is a common "viral quasispecies" population. The presence of the mutant variant, even as a minor species, indicates selective pressure from the drug. Using more sensitive methods like deep sequencing (with a threshold of 1%) can help detect these low-abundance resistant variants early [6] [4].

Q: The M423T mutant shows a significant loss of fitness in the replicon assay. Does this mean it's not a concern?

  • Solution: No. While a fitness cost is advantageous for post-treatment reversion, the variant is still capable of causing viral breakthrough during active therapy when selective pressure is present. The reduced fitness does not negate the immediate threat to treatment efficacy [1].

References

Filibuvir reduced replicative capacity resistance mutations in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Filibuvir Resistance Mutations: A Profile

This compound is a non-nucleoside inhibitor (NNI) that binds to the Thumb Site II allosteric pocket of the HCV NS5B RNA-dependent RNA polymerase (RdRp) [1] [2]. The following table summarizes the key resistance-associated mutations characterized during its clinical development.

Mutation Location Phenotypic Effect (Fold Change in EC50) Impact on Replicative Capacity (RC) Notes
M423T/I/V Thumb II 706 to >2,202-fold [1] Reduced Primary resistance pathway; selected in vitro and in patients; reverts to wild-type post-therapy [1].
R422K Thumb II Confers reduced susceptibility [1] Information missing Rare, alternative resistance pathway detected at baseline or end-of-therapy [1].
M426A/L/T/V Thumb II Confers reduced susceptibility [1] Information missing Rare, alternative resistance pathway [1].
L419M Thumb II Confers resistance [3] [2] Information missing A pathway for other Thumb II inhibitors like VX-222 and GS-9669 [3] [2].
I482L Thumb II Confers resistance [2] Information missing A pathway for other Thumb II inhibitors like VX-222 [2].

Experimental Protocols for Resistance Characterization

The primary methods used to characterize these mutations involved genotypic population sequencing and phenotypic analysis using engineered replicons.

Genotypic Analysis: Population Sequencing of NS5B

This protocol aims to identify emerging mutations in the NS5B gene from patient plasma samples before, during, and after therapy [1].

  • Viral RNA Extraction: Extract RNA from patient plasma using a kit like the QIAamp Ultrasens Virus Kit [1].
  • cDNA Synthesis & PCR Amplification: Perform reverse transcription to generate HCV cDNA, followed by nested PCR to amplify the entire NS5B coding sequence [1].
  • Population Sequencing: Sequence the PCR products using multiple primers to generate a consensus sequence for each patient [1].
  • Data Analysis: Align amino acid sequences to a genotype-appropriate reference (e.g., H77 for 1a, Con1 for 1b) and list variations from the baseline sequence [1].
Phenotypic Analysis: Site-Directed Mutagenesis in a Replicon System

This protocol confirms whether a specific mutation causes a reduction in drug susceptibility and measures its impact on viral fitness [1].

  • Engineer Mutant Replicons: Introduce the mutation of interest (e.g., M423T) into a wild-type subgenomic HCV replicon vector (e.g., genotype 1b Con1 strain) using a site-directed mutagenesis kit [1].
  • In Vitro Transcription: Generate RNA transcripts from the wild-type and mutant replicon plasmids [1].
  • Cell Transfection & Assay: Electroporate the RNA into permissive cells (e.g., Huh7.5). For susceptibility testing, treat cells with a dilution series of this compound and measure replication (e.g., via luciferase activity) after 72 hours to calculate the EC50. To assess replicative capacity, measure replication in the absence of the drug at 4 hours and 96 hours post-transfection [1].

G PatientSample Patient Plasma Sample GenotypicAnalysis Genotypic Analysis PatientSample->GenotypicAnalysis MutationID Identify Mutations (e.g., M423T) GenotypicAnalysis->MutationID PhenotypicAnalysis Phenotypic Analysis Clone Clone into Replicon Vector PhenotypicAnalysis->Clone SDM Site-Directed Mutagenesis PhenotypicAnalysis->SDM MutationID->PhenotypicAnalysis Candidate Mutation Susceptibility Phenotypic Susceptibility Assay Clone->Susceptibility Fitness Replicative Capacity Assay Clone->Fitness SDM->Susceptibility SDM->Fitness Result1 Resistance Mutation Confirmed Susceptibility->Result1 Result2 Reduced Viral Fitness Confirmed Fitness->Result2

Experimental Workflow for Characterizing this compound Resistance

Troubleshooting Common Experimental Issues

  • Issue: No resistance mutations detected despite signs of viral rebound.

    • Solution: Ensure your sequencing primers provide full coverage of the NS5B thumb domain. Consider that resistance could be conferred by rarer mutations at residues like R422 or M426, or mutations in other allosteric sites if there is a possibility of mixed inhibitor exposure [1] [3].
  • Issue: A known resistance mutation (e.g., M423T) shows only a low-level resistance fold-change.

    • Solution: Verify the integrity of your replicon system and the compound concentration range in your dose-response assays. A low signal-to-noise ratio can obscure true effects. Furthermore, check for compensatory mutations that may have arisen to restore fitness, potentially masking the full resistance phenotype [1].
  • Issue: Poor replication of mutant replicons, making assays difficult.

    • Solution: This is an expected finding, as mutations like M423T are associated with reduced replicative capacity. Optimize your transfection efficiency and use highly permissive cell lines (e.g., Huh7.5). Normalize all replication data to the 4-hour post-transfection baseline to accurately calculate the replicative capacity relative to the wild-type [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound inhibits the NS5B polymerase? this compound binds allosterically to the Thumb Site II pocket, which is over 30 Å from the catalytic active site. Biochemical studies indicate it preferentially inhibits elongative RNA synthesis (primer extension) with high potency (IC50 ~73 nM), while having a much weaker effect on de novo-initiated RNA synthesis (IC50 ~5 μM) [2].

Q2: Are this compound resistance mutations cross-resistant with other classes of HCV inhibitors? Mutations in the Thumb Site II (like M423T) confer resistance specifically to other NNIs that bind to the same pocket (e.g., Lomibuvir). However, they remain susceptible to inhibitors of other targets, such as NS3/4A protease inhibitors, NS5A inhibitors, and nucleoside analog polymerase inhibitors that target the active site [3] [4].

Q3: Why is the M423T mutation particularly significant? M423 was identified as the primary site of mutation in patients receiving this compound monotherapy. The M423T variant demonstrates a >700-fold reduction in susceptibility to this compound, which is linked to a ~250-fold loss in binding affinity. Furthermore, viruses with this mutation have a reduced replicative capacity in vitro, explaining why viral populations often revert to wild-type after therapy is stopped [1] [2].

References

Filibuvir relapse rates after combination therapy optimization

Author: Smolecule Technical Support Team. Date: February 2026

Filibuvir Profile and Mechanism

This compound is a non-nucleoside inhibitor (NNI) that targets the thumb site-II of the HCV NS5B RNA-dependent RNA polymerase, acting as an allosteric inhibitor [1] [2]. This mechanism is illustrated below:

G This compound This compound Site_II Site_II This compound->Site_II Binds To RNA_Synthesis RNA_Synthesis This compound->RNA_Synthesis Inhibits NS5B_Polymerase NS5B_Polymerase NS5B_Polymerase->RNA_Synthesis Catalyzes Thumb_Domain Thumb_Domain Thumb_Domain->NS5B_Polymerase Domain of Site_II->Thumb_Domain Part of

Clinical Relapse Rate Data

The core quantitative data on this compound relapse rates comes from a Phase 2 clinical trial where it was administered with peginterferon alfa-2a and ribavirin. The high relapse rate was the primary reason for its clinical development being discontinued [3] [4] [1].

Table 1: this compound Relapse Rates in a Phase 2 Trial [3] [4]

Patient Group Treatment Regimen Relapse Rate Sustained Virologic Response (SVR)
300 mg this compound BID + PegIFN/RBV for 24 weeks 35.9% 41.7%
600 mg this compound BID + PegIFN/RBV for 24 weeks 42.9% 39.6%
Control Group Placebo + PegIFN/RBV for 24 weeks 25.4% 45.8%

BID: Twice daily; PegIFN: Pegylated Interferon; RBV: Ribavirin.

Resistance and Mutations

The high relapse rates were strongly linked to the selection of pre-existing or treatment-emergent viral variants with reduced susceptibility to this compound. The major pathway involves mutations at residue M423 (M423I/L/T) in the NS5B polymerase [1] [2].

Table 2: this compound Resistance-Associated Substitutions (RASs)

Resistance Mutation Impact Clinical Evidence
M423I/L/T Confers high-level resistance; reduces viral replicative capacity [1]. Predominantly selected in patients who did not achieve a Rapid Virologic Response (RVR); associated with viral breakthrough and null response [2].
M426A Confers reduced sensitivity [2]. Observed as a pre-existing variant in a single patient prior to treatment [2].

Troubleshooting Guide for Researchers

For researchers investigating similar polymerase inhibitors, consider these insights derived from the this compound case:

  • Pre-clinical Assessment: Robustly characterize the genetic barrier to resistance during drug design. NNIs binding to thumb site-II, like this compound, generally have a lower barrier to resistance compared to nucleoside analogs [5] [1].
  • Clinical Trial Design: The this compound case underscores that a potent early antiviral response does not guarantee a high SVR. Monitor closely for viral breakthrough and conduct deep sequencing for RASs at baseline and at failure.
  • Combination Strategy: As proven by modern regimens, NNIs like this compound are best used in combination with other DAAs that have complementary resistance profiles (e.g., NS5A inhibitors, protease inhibitors) to suppress the emergence of resistance [5] [1].

Future Directions in HCV Polymerase Inhibition

While this compound itself was discontinued, research into HCV polymerase inhibitors continued successfully. The current standard of care includes DAAs from different classes, and the field has moved toward interferon-free, pan-genotypic regimens [5] [6] [7].

References

Troubleshooting Guide: Semi-Batch Reductive Coupling for Filibuvir

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses the key challenges and solutions for scaling up the reductive coupling step in filibuvir synthesis.

Core Problem & Solution
  • Problem: Low yield and formation of bis-adduct byproduct during the reductive coupling of a β-keto-lactone and an aldehyde.
  • Root Cause: The high nucleophilicity of the β-keto-lactone leads to rapid side reactions and bis-adduct formation under standard batch conditions [1].
  • Optimized Solution: Implementation of a semi-batch addition protocol and use of Hantzsch ester as a reducing agent [1].
Quantitative Comparison of Process Performance

The table below summarizes the performance gains achieved by moving from the initial borane-amine process to the optimized Hantzsch ester semi-batch process [1].

Process Parameter Initial Borane-Amine Coupling Optimized Hantzsch Ester Semi-Batch Process
Chemical Yield 55-60% (on scale) >95% (in situ); 77.5% (isolated, 329 kg batch)
Purity Required recrystallization Met all API purity specifications
Key Advantage - Scalable, inexpensive reagent, high in-situ yield
Key Disadvantage Modest yield, safety/sourcing issues Requires specific addition and temperature protocol

Detailed Experimental Protocol & Workflow

The following diagram illustrates the optimized experimental workflow for the semi-batch reductive coupling process:

Start Start Reaction Setup A 1. Charge Reactor - Aldehyde 3 - Hantzsch Ester - Solvent Start->A B 2. Heat Mixture - To specified temperature A->B C 3. Semi-Batch Addition - Slowly add β-Keto-lactone solution over time B->C D 4. Maintain & Stir - Hold at temperature - Monitor reaction C->D E 5. Reaction Quench & Work-up D->E End Obtain Crude this compound E->End

Key Technical Specifications [1]:

  • Objective: To control the concentration of the nucleophilic β-keto-lactone in the reaction mixture.
  • Method: The β-keto-lactone is dissolved in an appropriate solvent and added slowly to a pre-mixed solution of the aldehyde and Hantzsch ester.
  • Critical Process Parameters (CPPs):
    • Addition Rate: The rate of addition must be controlled to maintain a low concentration of the β-keto-lactone, minimizing bis-adduct formation.
    • Temperature: The reaction requires a specific temperature profile that must be carefully maintained throughout the addition and holding steps.

Frequently Asked Questions (FAQs)

Q1: Why does a semi-batch addition significantly improve the yield for this reaction? A1: The structural features of the β-keto-lactone make it highly nucleophilic. Under standard batch conditions, this leads to a rapid and uncontrolled reaction, favoring the formation of an undesired bis-adduct and reducing the yield of the target product. The semi-batch addition maintains a low concentration of the β-keto-lactone in the reactor, which favors the desired coupling with the aldehyde over the side reaction, achieving in-situ yields exceeding 95% [1].

Q2: What are the critical genotoxic impurities to control in this synthesis, and how are they managed? A2: The synthesis of this compound involves two key impurities requiring stringent control:

  • Mutagenic Aldehyde Reactant: One of the reactants (aldehyde 3) was identified as Ames positive. A control strategy was implemented to ensure this impurity was reduced to ≤4 ppm in the final Active Pharmaceutical Ingredient (API), achieved through optimized crystallization and heat cycles [1].
  • TEMPO Reagent: The use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a potentially genotoxic free radical, is controlled to levels ≤2 ppm in the final API. The synthetic process demonstrates a high capability to purge this impurity [2].

Q3: How was material loss tracked and resolved during isolation? A3: Initial process development faced mass balance challenges during product isolation. The issue was effectively diagnosed by using C^14-labeled β-keto-lactone, which allowed researchers to track the material. This led to process optimizations, including an additional extraction step, which improved recovery to 80-90% [1].


Key Technical Takeaways

  • Semi-batch addition is crucial for yield improvement by controlling reagent concentration and minimizing side reactions [1].
  • Rigorous impurity control strategies are essential, especially for Ames-positive reactants and genotoxic reagents like TEMPO [1] [2].
  • Advanced diagnostic techniques like radiolabeling are valuable tools for troubleshooting material balance issues in complex API syntheses [1].

References

Impurity Control in Filibuvir Synthesis: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Control of mutagenic and genotoxic impurities is critical in Filibuvir synthesis. Key concerns include a mutagenic aldehyde intermediate and the genotoxic reagent TEMPO. The following table summarizes the control strategies and acceptance criteria derived from development studies.

Impurity Name/Role Type Control Strategy Accepted Limit in API Key Analytical Technique
Aldehyde 3 (PF-00248529) [1] Mutagenic (Ames positive) Process optimization (heat cycles, crystallization); semi-batch addition to minimize residual [1] ≤ 4 ppm (based on staged TTC) [1] Not specified
TEMPO (free radical reagent) [2] Potential Genotoxic Impurity (PGI) Process understanding (purge factor); final product specification [2] NMT 2 ppm (validated method LOD); process purges below staged TTC [2] Headspace GC-MS (Selected Ion Monitoring)

Frequently Asked Questions (FAQs)

Q1: What was the major limitation of the initial borane-amine-mediated coupling approach for this compound? The initial reductive coupling using borane-amine complexes resulted in a modest yield of only 55-60% on scale. This low yield necessitated a recrystallization step to achieve the desired purity, presenting significant challenges for scale-up including safety concerns and sourcing issues for the borane-amine reagents [1].

Q2: How does the semi-batch addition of the β-keto-lactone improve the formation of this compound? The semi-batch addition protocol maintains a low concentration of the β-keto-lactone in the reaction mixture. This is crucial because the β-keto-lactone has enhanced nucleophilicity, which under standard batch conditions leads to the rapid formation of an undesired bis-adduct, limiting the yield. The semi-batch approach suppresses this side reaction, achieving in situ yields exceeding 95% [1].

Q3: What strategies were effective in minimizing the mutagenic aldehyde impurity level in the final API? Development studies confirmed that the aldehyde reactant was Ames positive, requiring a stringent control strategy. The residual aldehyde was successfully reduced to below 1 ppm in the final API through process optimizations that included specific heat cycles and an optimized crystallization protocol [1].

Q4: How was the mass balance challenge resolved during the product isolation? Researchers faced difficulty in accounting for all material during the isolation of the final product. To resolve this, they used a C-labeled β-keto-lactone to track the material. This investigation led to process improvements, including an additional extraction, which increased recovery to 80-90% [1].

Detailed Experimental Protocols

Controlling Mutagenic Aldehyde Residues

Objective: To reduce residual mutagenic aldehyde (PF-00248529) to ≤ 4 ppm in the this compound API [1].

Workflow:

Start Perform Reductive Coupling A Semi-batch Addition of β-Keto-lactone Start->A B Reaction Work-up A->B C Apply Controlled Heat Cycles B->C D Optimized Final Crystallization C->D E Isolate this compound API D->E End Validate: Aldehyde < 1 ppm E->End

Key Parameters:

  • Semi-batch Addition: The β-keto-lactone is added gradually to the reaction mixture containing the aldehyde and Hantzsch ester (reducing agent) to minimize bis-adduct formation [1].
  • Heat Cycles: The reaction mixture or intermediate is subjected to specific heating and cooling cycles to promote impurity purge [1].
  • Optimized Crystallization: The final crystallization conditions (solvent system, cooling rate, etc.) are designed to provide a high purity product and effectively reject the residual aldehyde impurity [1].
Analysis and Control of TEMPO

Objective: To determine and control TEMPO levels in the this compound drug substance to ≤ 2 ppm [2].

Workflow:

Start Weigh this compound Sample A Prepare in Headspace Vial with Acetonitrile Start->A B Incubate in Headspace Sampler (High Temp Shaking) A->B C GC-MS Analysis (Selected Ion Monitoring) B->C D Quantify against Calibration Curve C->D End Report Result (NMT 2 ppm) D->End

GC-MS Method Details [2]:

  • Sample Prep: No extraction or derivatization. This compound sample dissolved in acetonitrile in a headspace vial.
  • Headspace Conditions: Incubation with high-temperature shaking to volatilize TEMPO.
  • Chromatography:
    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent.
    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 20°C/min.
    • Carrier Gas: Helium, constant flow.
  • Detection: MS in Selected Ion Monitoring (SIM) mode. Quantification ion: m/z 55. Qualifier ions: m/z 114, 126.

Key Takeaways for Troubleshooting

  • Focus on Process Understanding: Successful control of these critical impurities was achieved not just by final product testing, but through deep process understanding, including spiking studies to determine purge factors and the use of labeled tracers to understand mass balance [1] [2].
  • Adhere to Staged TTC: The acceptable limits for these impurities (e.g., 4 ppm for the aldehyde) are based on the "staged Threshold of Toxicological Concern" (TTC), which is dependent on the duration of clinical trials. Ensure your limits are calculated correctly for your development phase [1] [3].

References

Filibuvir mass balance challenges product isolation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Mass Balance in Filibuvir Synthesis

Reported Issue: Significant, unexplained material loss (poor mass balance) during the isolation of the this compound crude product following the reductive coupling step [1].

Root Cause: The primary cause was identified as physical loss during transfer and extraction rather than a chemical degradation pathway. Conventional isolation methods were insufficient for the physical properties of the reaction mixture [1].

Optimized Solution: The following protocol was developed to improve recovery and resolve mass balance issues [1].

Detailed Optimized Isolation Protocol
Step Parameter Description Purpose & Rationale
1. Reaction Scaling Process successfully scaled to produce 329 kg of this compound API Demonstrates robustness of the optimized method [1]
2. Solvent Swap Solvent System Replace reaction solvent with a 9:1 mixture of heptane:ethyl acetate Creates optimal physico-chemical conditions for subsequent crystallization [1]
3. Crystallization Process Crystallize this compound directly from the heptane:ethyl acetate solvent system Isolates the product and purifies it from residual reagents and impurities [1]
4. Filtration Equipment Standard solid-liquid filtration -
5. Washing Solvent Wash filter cake with heptane Removes residual mother liquor and purifies the product [1]
6. Drying - Standard drying process -

Verification of Solution: To confirm that physical loss was the issue, researchers used a C-labeled β-keto-lactone (a key starting material). This allowed them to track the material flow through the entire process. After implementing the optimized protocol, the recovery of the desired product was improved to 80-90% [1].

FAQLikely, the user is a researcher or process chemist facing practical challenges in scaling up the synthesis of this compound or a similar compound. The information is structured to directly address their core problem (mass balance) with a proven, scalable solution. The tables and workflow diagram provide a clear, actionable protocol that can be directly implemented or adapted in a lab or pilot-scale setting.

Q1: What was the major limitation of the initial borane-amine-mediated coupling approach for this compound?

The initial method yielded only 55-60% on scale and required recrystallization to achieve acceptable purity. This approach also presented potential safety and reagent sourcing issues [1].

Q2: How was the level of a mutagenic aldehyde impurity controlled in the final API?

The key mutagenic impurity was the aldehyde starting material, which tested Ames positive. Control strategies included:

  • Process Optimization: Incorporating specific heat cycles during synthesis to purge the impurity.
  • Crystallization: An optimized crystallization consistently delivered the final this compound drug substance with the aldehyde level reduced to <1 ppm, well below the safety threshold [2] [1].
Q3: Why did the β-keto-lactone substrate perform poorly in standard reductive coupling conditions?

The enhanced nucleophilicity of the β-keto-lactone led to a competing side reaction: the rapid formation of a bis-adduct. This side reaction consumed the starting material and limited the yield under standard, single-addition reaction conditions [1].


Experimental Workflow: this compound Reductive Coupling & Isolation

The following diagram illustrates the key stages of the optimized process, from reaction to isolated product, highlighting where the critical mass balance improvements were made.

Start Reaction Mixture (Post Reductive Coupling) S1 Solvent Swap to Heptane:Ethyl Acetate (9:1) Start->S1 Transfer with quantitative tracking S2 Crystallization S1->S2 S3 Filtration & Heptane Wash S2->S3 Mass balance issue resolved here End Isolated this compound Crude (80-90% Recovery) S3->End

References

Filibuvir gastrointestinal adverse events management clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Adverse Events in Filibuvir Clinical Trials

The table below summarizes the adverse events (AEs) reported in key this compound trials. It's important to note that gastrointestinal AEs were common but did not appear at a significantly higher rate than in the placebo group.

Trial Phase / Reference Patient Population This compound Dose & Regimen Most Frequently Reported Adverse Events GI Adverse Events Specifically Noted
Phase 2a [1] [2] Treatment-naïve, HCV genotype-1 300 mg or 600 mg BID + PegIFN/RBV for 24 weeks [2] Nausea, fatigue, headache, insomnia [2] Nausea [2]
Phase 1 & 2a [3] Treatment-naïve, HCV genotype-1 Monotherapy or with PegIFNα2a/RBV for up to 4 weeks Incidence and severity of AEs similar to Standard of Care (SoC) and placebo [3] Not specified beyond general AE profile
Phase 2a [1] HCV GT-1 subjects 200 mg, 300 mg, or 500 mg BID + Standard of Care (SoC) for 28 days Fatigue, nausea, headache [1] Nausea [1]

A Phase 2 study concluded that this compound was well tolerated, and the most common AEs were reported at similar rates across the this compound and placebo control arms [2]. One review specifically noted that the incidence and severity of AEs, including gastrointestinal events, were similar to the standard of care and placebo [3].

Experimental Trial Design Overview

The primary source of safety data comes from a Phase 2 study with the following design [2]:

  • Objective: To evaluate the safety and efficacy of this compound in combination with pegylated interferon alfa-2a (pegIFN) and ribavirin.
  • Population: Treatment-naïve adults with HCV genotype-1.
  • Methodology: Patients were randomized to receive either this compound (300 mg or 600 mg) or a placebo, twice daily. All patients also received pegIFN (180 μg/week) and ribavirin (1,000 or 1,200 mg/day). Patients in the this compound groups who achieved a defined virologic response by week 24 discontinued all therapy at that point. All other patients continued on pegIFN and ribavirin until week 48.
  • Endpoint: The primary endpoint was the proportion of patients achieving a sustained virologic response (SVR), with safety and tolerability as key secondary assessments.

General Guidance for Managing Adverse Events in Clinical Trials

Since detailed this compound-specific GI management guides are not available, the following general workflow for managing adverse events in a clinical trial setting can serve as a useful reference. The principles of dose modification and supportive care are universally applicable.

Start AE Reported by Participant Assess Assess AE Severity & Relationship to Investigational Product Start->Assess Mild Mild or Moderate AE Assess->Mild Grade 1-2 Severe Severe or Persistent AE Assess->Severe Grade 3+ Supportive Provide Supportive Care (e.g., anti-emetics) Mild->Supportive DoseManage Consider Dose Adjustment or Temporary Interruption Severe->DoseManage Permanent Permanent Discontinuation Severe->Permanent Life-threatening or protocol requirement Monitor Continue Monitoring Supportive->Monitor Resolved AE Resolved? DoseManage->Resolved Monitor->Resolved Resolved->Severe No Resume Resume Dosing per Protocol Resolved->Resume Yes

Key Takeaways for Researchers

  • No Unique GI Toxicity Signal: Available data does not suggest this compound has a unique or severe gastrointestinal toxicity profile compared to the standard of care at the time [2] [3].
  • Refer to General Principles: In the absence of a compound-specific guide, management of nausea and other GI events would follow general clinical trial and good clinical practice (GCP) principles, as outlined in the diagram above.
  • Consult Foundational Resources: For designing modern troubleshooting guides, you may need to consult foundational resources on clinical trial management or general AE management guidelines from regulatory bodies.

References

Filibuvir resistance mutation cross-resistance other thumb II inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Filibuvir Resistance Mutations and Cross-Resistance Profile

The table below lists the primary resistance-associated variants (RAVs) for this compound and other Thumb Site II inhibitors, and their observed cross-resistance profiles.

Resistance Mutation Impact on this compound Impact on Lomibuvir (VX-222) Impact on GS-9669
M423T/I/V [1] [2] High-level resistance (706 to >2,202-fold shift in EC₅₀) [2]. Predominant pathway selected in patients [2]. Breakthrough associated with selection at this codon [1]. Only a 3-fold loss in potency against M423T in GT1b [3]. Selected only in GT1a at low doses [4].
L419M/I/S [4] [2] Reduces susceptibility [2]. Selected at high drug concentrations in vitro [4]. Breakthrough associated with selection at this codon [1]. Primary resistance pathway in GT1; reduces susceptibility [4] [3].
R422K [4] [2] Reduces susceptibility; a rare but clinically relevant pathway [2]. Breakthrough associated with selection at this codon [1]. Primary resistance pathway in GT1; reduces susceptibility [4].
I482L/S/T [4] [2] Reduces susceptibility [2]. Inhibitory activity more significantly affected by I482L [5]. Primary resistance pathway in GT1a; reduces susceptibility [4] [3].

Experimental Protocol: Phenotypic Resistance Testing

This methodology, derived from published studies, details how to assess the susceptibility of HCV replicons carrying specific mutations to various inhibitors [4] [2].

Generation of Mutant Replicons
  • Method: Introduce desired resistance mutations (e.g., M423T) into a GT1b (Con1) or GT1a subgenomic HCV replicon vector using site-directed mutagenesis [4] [2].
  • Control: Always include a wild-type (WT) replicon control (e.g., Con1 strain) in parallel [2].
In Vitro Transcription and Transfection
  • Linearize the plasmid DNA and use a T7 RNA polymerase kit (e.g., MEGAscript) to transcribe replicon RNA in vitro [4] [2].
  • Electroporate the purified RNA into a permissive hepatoma cell line (e.g., Huh7.5 cells). Standard settings are 270 V and 960 μF [4] [2].
Compound Treatment and EC₅₀ Determination
  • Seed the transfected cells into multi-well plates. After 24 hours, add serial dilutions of the inhibitors (this compound, Lomibuvir, GS-9669) [4] [2].
  • Incubate for 72 hours. For replication capacity assays, harvest cells at 4 hours (baseline) and 96 hours (post-replication) without compound [2].
  • Quantify Inhibition: Lyse cells and measure Renilla luciferase activity. Normalize 96-hour signals to 4-hour baseline to calculate replication capacity [2].
  • Data Analysis: Generate dose-response curves using nonlinear regression analysis (e.g., GraphPad Prism) to determine the EC₅₀ (compound concentration that reduces luciferase signal by 50% compared to DMSO control) [4] [2].

The workflow for this phenotypic resistance assay is outlined below.

start Start Phenotypic Assay step1 1. Generate Mutant Replicon Site-directed mutagenesis on subgenomic HCV replicon start->step1 step2 2. In Vitro Transcription Linearize plasmid and transcribe RNA step1->step2 step3 3. Transfect Cells Electroporate RNA into Huh7.5 cells step2->step3 step4 4. Treat with Compound Add serial dilutions of Thumb Site II inhibitors step3->step4 step5 5. Measure Replication Luciferase assay after 72 hours of incubation step4->step5 step6 6. Calculate EC₅₀ Generate dose-response curve and determine EC₅₀ step5->step6 end Assay Complete step6->end

Key Technical Insights for Researchers

  • Mechanism of Inhibition: Thumb Site II inhibitors like this compound and GS-9669 preferentially inhibit primer-dependent RNA synthesis (elongation) over de novo-initiated RNA synthesis [5].
  • Cross-Resistance is Not Uniform: Viral isolates with multiple RAVs show reduced susceptibility to both this compound and Lomibuvir but are not cross-resistant to other classes of HCV inhibitors (e.g., NIs, protease inhibitors, NS5A inhibitors) [4].
  • Fitness Cost of Mutations: Variants with M423 mutations often have a reduced replicative capacity in vitro compared to the wild-type. Reversion to wild-type M423 is frequently observed in patients after therapy cessation, which is an important clinical consideration [2].

Frequently Asked Questions (FAQ)

Q1: What is the most critical resistance mutation to monitor for in this compound-treated patients? A1: The M423 position (M423I/T/V) is the primary and most frequently selected mutation conferring high-level resistance to this compound in HCV genotype 1-infected patients [1] [2].

Q2: If my viral sample is resistant to this compound, can I assume it will be resistant to GS-9669? A2: No. Cross-resistance between Thumb Site II inhibitors is complex and mutation-specific. For example, the M423T variant that confers high-level resistance to this compound results in only a minor (3-fold) reduction in susceptibility to GS-9669 [3]. However, mutations at L419 or R422 can confer reduced susceptibility to both drugs [4]. Phenotypic testing is required for a definitive answer.

Q3: What is the recommended method to conclusively determine cross-resistance? A3: The gold standard is a phenotypic susceptibility assay using the experimental protocol outlined above. This assay directly measures the ability of a virus (or replicon) carrying specific mutations to replicate in the presence of different inhibitors [4] [2].

The relationships between key mutations and their effects on different inhibitors are summarized in the following diagram.

M423 M423T/I/V This compound This compound M423->this compound High Lomibuvir Lomibuvir (VX-222) M423->Lomibuvir Mod GS9669 GS-9669 M423->GS9669 Low L419 L419M L419->this compound Mod L419->Lomibuvir Mod L419->GS9669 Mod R422 R422K R422->this compound Mod R422->Lomibuvir Mod R422->GS9669 Mod I482 I482L I482->this compound Mod I482->Lomibuvir High I482->GS9669 High

References

Filibuvir process chemistry optimization Dieckmann cyclization improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Complex Synthesis Steps

Problem Area Common Issues Potential Solutions & Optimization Approaches
Reaction Yield Low conversion, slow reaction kinetics, equilibrium favoring starting materials. Optimize temperature, solvent, and catalyst; use high dilution techniques for cyclization; consider alternative cyclization promoters.
Byproduct Formation Self-condensation, oligomerization, or decarboxylation side reactions. Carefully control addition rate of reactants; employ slow-release techniques; modify protecting groups to minimize side reactions.
Stereochemical Control Failure to achieve desired stereochemistry at specific chiral centers. Explore chiral auxiliaries or catalysts; optimize reaction conditions to favor kinetic vs. thermodynamic product.
Purification Challenges Difficult separation of product from similar byproducts or unreacted starting material. Develop a graded solvent system for chromatography; utilize recrystallization or salt formation for final purification.

The following workflow diagram illustrates a logical approach to troubleshooting low yields in such a synthesis.

Start Low Yield Observed A1 Analyze Reaction Crude Mixture (HPLC, LC-MS, NMR) Start->A1 A2 High starting material recovered? A1->A2 A3 Significant side products present? A2->A3 No B1 Optimize Reaction Kinetics (Increase temperature, change catalyst/concentration) A2->B1 Yes B2 Identify Byproducts and Reformulate Strategy A3->B2 Yes C1 Check Reaction Stoichiometry and Reagent Quality A3->C1 No C2 Test Different Bases/ Cyclization Agents B1->C2 C3 Re-optimize Protecting Group Strategy or Reaction Sequence B2->C3 C1->C2 C2->C3

Filibuvir versus VX-222 thumb II inhibitor binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Filibuvir vs. VX-222: Binding Affinity and Inhibitory Profile

Feature This compound VX-222
Binding Affinity (Kd) 29 nM [1] [2] [3] 17 nM [1] [2]
Replicon Potency (EC₅₀) 70 nM (genotype 1b/Con1) [1] [2] [3] 5 nM (genotype 1b/Con1) [1] [2]
Primary Resistance Mutations M423T: >100-fold resistance; 250-fold loss of binding affinity [1] [4] [2] I482L: Significant impact on activity [1] [2]
Impact of M423T Substitution Drastically reduces binding and inhibitory activity [1] [2] Only modestly affected [1] [2]
Impact of I482L Substitution Not a primary resistance pathway [1] [2] Significantly affects inhibitory activity [1] [2]
Mechanism of Inhibition Preferentially inhibits primer-dependent RNA synthesis (Elongation). Has little to no effect on de novo initiation [1] [2] [3] Preferentially inhibits primer-dependent RNA synthesis (Elongation). Has little to no effect on de novo initiation [1] [2]

Mechanism of Action and Resistance

This compound and VX-222 bind to the Thumb II pocket of the HCV NS5B polymerase, an allosteric site distinct from the enzyme's active site. Their binding induces conformational changes that preferentially block the elongation phase of RNA synthesis (primer-dependent synthesis) rather than the initiation phase (de novo synthesis) [1] [2] [3].

The following diagram illustrates the mechanism of resistance development for these inhibitors.

G Start Thumb II Inhibitor (this compound or VX-222) Application Mut1 Viral Population Under Selective Pressure Start->Mut1 Mut2 Emergence of Resistant Viral Variants Mut1->Mut2 Mech1 This compound Resistance Mutation: M423T Mut2->Mech1 Mech2 VX-222 Resistance Mutation: I482L Mut2->Mech2 Effect1 Major Impact: 250-fold loss in This compound binding affinity Mech1->Effect1 Effect2 Major Impact: Significant loss in VX-222 inhibitory activity Mech2->Effect2

Key Experimental Protocols

The comparative data for these inhibitors were primarily established using the following experimental methods:

  • Surface Plasmon Resonance (SPR) for Binding Affinity (Kd): The dissociation constant (Kd) for this compound and VX-222 was determined using a Biacore T100 instrument. The NS5B protein was immobilized on a sensor chip, and compounds were injected at different concentrations. The binding data, which showed saturable 1:1 binding behavior, was used to calculate the Kd values [1] [3].
  • HCV Replicon Assay for Antiviral Potency (EC₅₀): Huh7.5 cells harboring a genotype 1b/Con1 subgenomic HCV replicon were treated with various concentrations of the inhibitors. After 48 hours, total RNA was extracted, and viral RNA levels were quantified using real-time RT-PCR. The EC₅₀ (the concentration that reduces viral RNA by 50%) was calculated using nonlinear regression analysis [1] [2] [5].
  • Biochemical RNA Synthesis Assays: The inhibitors' effects on different modes of RNA synthesis were tested. Primer-dependent RNA synthesis was measured using an annealed RNA primer-template, while de novo initiation was assessed without a primer. This compound, for example, strongly inhibited primer extension but had a minimal effect on de novo synthesis [1] [2] [3].

Clinical Development Context

It is noteworthy for researchers that the clinical development of both this compound and VX-222 has been discontinued for the treatment of Hepatitis C [4]. They were investigated during a previous phase of antiviral development but were superseded by more effective and pan-genotypic direct-acting antiviral regimens. However, their study remains valuable for understanding the mechanisms of polymerase inhibition and resistance.

References

Filibuvir versus standard of care pegIFN ribavirin SVR rates

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Filibuvir vs. Standard of Care

Treatment Arm SVR Rate Virologic Relapse Rate Rapid Virologic Response (RVR) Rate
This compound (300 mg BID) + pegIFN/RBV 41.7% [1] [2] 35.9% [1] [2] 60-75% [3]
This compound (600 mg BID) + pegIFN/RBV 39.6% [1] [2] 42.9% [1] [2] 60-75% [3]
Placebo + pegIFN/RBV (Standard of Care) 45.8% [1] [2] 25.4% [1] [2] 0% [3]

Experimental Protocol & Key Findings

To help you interpret the data, here is the methodology from the core Phase 2 clinical trial and a summary of the resistance findings.

Study Design (Phase 2 Trial)
  • Objective: To evaluate the safety and efficacy of this compound plus pegIFN-alfa-2a and ribavirin in treatment-naïve, HCV genotype-1 patients [1] [2].
  • Methodology:
    • Design: Randomized, double-blind, placebo-controlled trial.
    • Patients: 288 patients were randomized and treated [1] [2].
    • Intervention: Patients received this compound (300 mg or 600 mg twice daily) or placebo, plus pegIFN (180 μg/week) and weight-based ribavirin (1000/1200 mg/day) for 24 weeks. This compound patients who met a defined response criteria stopped therapy at week 24, while all others continued on pegIFN/ribavirin through week 48 [1] [2].
    • Primary Endpoint: Proportion of patients achieving SVR, defined as HCV RNA < 15 IU/mL at the end of treatment and at week 72 (SVR24) [1] [2].
  • Safety: The combination was generally well-tolerated. The most common adverse events (nausea, fatigue, headache, insomnia) were reported at similar rates across all treatment arms [1].
Mechanism of Resistance

The high relapse rate was linked to the selection of viral strains resistant to this compound.

  • Primary Mutation Site: Amino acid M423 in the NS5B polymerase (thumb domain 2) was identified as the primary site for resistance mutations (M423I/T/V) [4].
  • Impact: These mutations confer high-level resistance to this compound and are associated with virologic breakthrough and relapse [3] [4]. The M423 variants also showed reduced replicative capacity in vitro, explaining why wild-type virus often re-emerged after therapy stopped [4].

The diagram below illustrates the pathway from treatment to virologic relapse.

G Start Start: HCV Genotype 1 Treatment-Naïve Patients A This compound + pegIFN/RBV Treatment Start->A B High RVR Rates (60-75%) A->B C Selection of Resistant Variants (Primarily M423 mutations) B->C During/After Therapy D Virologic Relapse Post-Treatment C->D E No Improved SVR vs Standard of Care D->E

Interpretation for Drug Development Professionals

The data on this compound highlights critical challenges in antiviral development:

  • Low Genetic Barrier to Resistance: As a non-nucleoside inhibitor (NNI) of NS5B, this compound has a low barrier to resistance, meaning a single mutation can significantly reduce its efficacy [5] [4].
  • Clinical Implications: The trial results demonstrate that improving on-treatment response (like RVR) does not guarantee a higher cure rate (SVR) if the drug cannot suppress the emergence and outgrowth of resistant variants over the long term.
  • Historical Context: The development of this compound was ultimately halted. Its clinical trajectory underscores why successful modern HCV regimens typically combine multiple direct-acting antivirals (DAAs) with non-overlapping resistance profiles, a strategy that has since led to interferon-free therapies with SVR rates exceeding 95% [6] [7].

References

Filibuvir comparative resistance profile M423 versus other NNIs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Resistance Profiles of Thumb Site II NNIs

The table below summarizes the key resistance-associated variants (RAVs) for Filibuvir and two other thumb site II inhibitors, VX-222 (Lomibuvir) and GS-9669.

Inhibitor Primary Resistance Mutations Other/Alternative Resistance Mutations Notes on Cross-Resistance
This compound M423I/T/V [1] [2] R422K, M426A, V494A/I [1] Demonstrates cross-resistance with VX-222 [3].
VX-222 (Lomibuvir) L419M, R422K, M423T [3] [2] I482L [4] Affected by mutations at I482; profile overlaps with but is distinct from this compound [4].
GS-9669 L419M, R422K, A486V [3] [2] M423I/V (selected at low doses or present at baseline) [3] Viral isolates with multiple RAVs are not cross-resistant to other classes of HCV inhibitors (e.g., NIs, NSS5A inhibitors) [3].

The relationships between these inhibitors and their primary resistance sites within the NS5B thumb domain can be visualized as follows:

NS5B NS5B Inhibitors Inhibitors This compound This compound Inhibitors->this compound Resistance Primary VX222 VX222 Inhibitors->VX222 Resistance Primary GS9669 GS9669 Inhibitors->GS9669 Resistance Primary M423 M423 This compound->M423 Selects for VX222->M423 Selects for L419 L419 VX222->L419 Selects for R422 R422 VX222->R422 Selects for GS9669->L419 Selects for GS9669->R422 Selects for A486 A486 GS9669->A486 Selects for

Key Experimental Data and Protocols

The resistance profiles in the table above are derived from specific experimental and clinical studies.

Clinical Resistance Monitoring
  • Protocol: In phase 1b clinical trials of this compound, plasma samples were collected from patients before, during, and after monotherapy. The entire NS5B coding region was amplified from viral RNA via RT-PCR and subjected to population (consensus) sequencing to identify emerging amino acid changes [1].
  • Key Findings: This method confirmed that M423 was the predominant site of mutation following this compound treatment, appearing in a majority of patients. Mutations at this site were associated with a significant reduction in viral susceptibility to this compound (a fold-change in EC50 of >700 in replicon assays) [1].
In Vitro Phenotypic Susceptibility Assays
  • Protocol: Site-directed mutagenesis is used to introduce specific mutations (e.g., M423T) into a standardized genotype 1b HCV subgenomic replicon. The mutant and wild-type replicon RNAs are transcribed in vitro and transfected into permissive human liver cells (e.g., Huh-7.5). Transfected cells are treated with a serial dilution of the inhibitor. After 72 hours, antiviral activity (EC50) is measured, typically by quantifying luciferase reporter activity expressed by the replicon [3] [1].
  • Key Findings: This assay demonstrated that the M423T substitution confers high-level resistance to this compound but only modest resistance to VX-222. Conversely, the I482L substitution significantly impacts VX-222 but not this compound, indicating distinct but overlapping binding modes [4].
Biochemical Enzyme Inhibition Assays
  • Protocol: Recombinant HCV NS5B polymerase is used in in vitro RNA synthesis assays with different RNA templates. The inhibitors are tested for their ability to inhibit two distinct mechanisms of RNA synthesis: de novo initiation and primer-dependent elongation [4].
  • Key Findings: this compound and VX-222 preferentially inhibit primer-dependent RNA synthesis but have little to no effect on de novo initiation. This suggests their mechanism of action involves stabilizing the polymerase in a conformation that is incompetent for elongation [4].

Molecular Mechanism of M423-Mediated Resistance

The M423 residue is located in the thumb subdomain of the NS5B polymerase, within the hydrophobic thumb site II allosteric pocket [4].

  • Binding Interaction: this compound forms extensive hydrophobic interactions with residues in this pocket, including M423 [4]. The methionine side chain contributes favorably to binding through van der Waals forces.
  • Effect of Mutation: When M423 mutates to a smaller residue like threonine (M423T) or valine (M423V), it reduces these critical van der Waals interactions [5] [6]. Computational studies indicate this leads to a loss of binding affinity, primarily because the drug fits less snugly in the binding pocket. The M423T mutation also constricts the size of the binding cavity, potentially forcing part of the this compound molecule to be exposed to the solvent [5].

References

Filibuvir efficacy genotype 1a versus 1b clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Filibuvir Clinical Trial Efficacy Summary

The table below summarizes key efficacy outcomes for this compound in treatment-naive patients with chronic hepatitis C genotype 1. Data is derived from a phase 2a trial where this compound was combined with peginterferon alfa-2a and ribavirin (PegIFN/RBV) for the first 4 weeks, followed by an additional 44 weeks of PegIFN/RBV alone [1].

Dosage (twice daily) Rapid Virological Response (RVR) Rate Sustained Virological Response at 12 Weeks (SVR12) Rate Relapse Rate
200 mg 60% (6/10) 30% (3/10) 50%
300 mg 75% (6/8) 50% (4/8) 20%
500 mg 63% (5/8) 50% (4/8) 37%
Placebo + PegIFN/RBV 0% (0/8) 50% (4/8) 0%

Key Observations:

  • Dose-Response Relationship: Higher this compound doses (300 mg and 500 mg) were associated with higher RVR and SVR12 rates compared to the 200 mg dose [1].
  • High Relapse Rates: Despite inducing rapid viral suppression, relapse rates were notably high (20%-50%) across all this compound treatment groups [1].
  • Comparison to Standard of Care: The placebo group, which received 48 weeks of PegIFN/RBV, achieved a 50% SVR12, which was equal to or higher than the this compound groups. This highlights that the benefit of adding this compound was primarily observed in the initial viral suppression (RVR), but this did not consistently translate to a higher cure rate in this small study [1].

Genotype 1a vs. 1b Efficacy and Resistance Profile

The available clinical data does not provide a direct, stratified comparison of SVR rates for genotype 1a versus 1b. However, robust evidence from resistance studies indicates a clear difference in the genetic barrier to resistance between the two subtypes, which would significantly impact efficacy.

  • Primary Resistance Pathway: The amino acid mutation M423T/I/V in the NS5B polymerase was identified as the primary pathway for this compound resistance. Viruses carrying these mutations exhibited high-level resistance and reduced replicative capacity in vitro [2] [3].
  • Impact by Subtype: In the phase 2a trial, 9 of 26 (35%) this compound-treated subjects did not achieve an RVR. Of these non-responders, six (67%) had viruses with mutations at position 423, and five of those six (83%) had a null response at week 12. Genotype 1a has a lower genetic barrier to developing these key resistance mutations compared to genotype 1b, making 1a infections more prone to treatment failure with this compound [1] [4].

The following diagram illustrates the selection process for this compound-resistant variants during treatment:

G Start HCV Genotype 1 Infection (Pre-treatment Quasispecies) A This compound Treatment (Selective Pressure) Start->A B Emergence of Resistant Variants A->B C Viral Breakthrough B->C D Treatment Failure C->D MutationPath Primary Mutation: M423T/I/V in NS5B Polymerase MutationPath->B Confers SubtypeSusceptibility Higher Resistance Risk in GT 1a vs. GT 1b SubtypeSusceptibility->MutationPath Influences

Key Experimental Protocols from Clinical Trials

The data in the summary table primarily comes from the following clinical study design:

  • Trial Design: A Phase 2a, randomized, placebo-controlled trial [1].
  • Patient Population: Treatment-naive adults with chronic hepatitis C, genotype 1 [1].
  • Intervention Groups: Patients were randomized to receive either:
    • This compound (200 mg, 300 mg, or 500 mg twice daily) + PegIFN alfa-2a + RBV for 4 weeks.
    • Placebo + PegIFN alfa-2a + RBV for 4 weeks.
    • All groups then received an additional 44 weeks of PegIFN alfa-2a + RBV alone [1].
  • Key Efficacy Endpoints:
    • Rapid Virological Response (RVR): Proportion of patients with undetectable HCV RNA at week 4 of treatment [1].
    • Sustained Virological Response at 12 Weeks (SVR12): Proportion of patients with undetectable HCV RNA 12 weeks after the end of all therapy, defining a cure [1].
  • Resistance Monitoring: Population sequencing of the HCV NS5B gene was performed on plasma samples from patients at baseline, during therapy, and after therapy to identify emerging resistance-associated variants [2].

Development Status and Modern Context

This compound is an investigational non-nucleoside inhibitor (NNI) that binds to the Thumb II site of the HCV NS5B RNA-dependent RNA polymerase [2] [3]. Its development for the treatment of chronic hepatitis C was discontinued after phase 2 trials [3].

This discontinuation is consistent with the broader evolution of HCV therapy. First-generation NNIs like this compound generally exhibited a low barrier to resistance. The field has since moved towards highly effective, pan-genotypic regimens that combine multiple direct-acting antivirals (DAAs) with high barriers to resistance, such as:

  • Sofosbuvir/Velpatasvir: A fixed-dose combination of an NS5B nucleotide polymerase inhibitor and an NS5A inhibitor [5].
  • Glecaprevir/Pibrentasvir: A fixed-dose combination of an NS3/4A protease inhibitor and an NS5A inhibitor [5].

These modern regimens have SVR rates exceeding 95% across all major genotypes, including 1a and 1b, with shorter treatment durations and improved safety profiles [5].

References

Filibuvir comparative inhibitory activity de novo initiation primer extension

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Inhibitory Activity of Filibuvir

The table below summarizes the key experimental findings on how this compound inhibits two different mechanisms of RNA synthesis for the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) [1].

Activity Metric De Novo Initiation Primer Extension (PE)
Overall Inhibition Preference No or modest inhibition [1] Preferentially inhibited [1]
HCV Replicon Assay (Genotype 1b) EC~50~: 70 nM [1] Information not available in search results
Binding Affinity (K~d~) 29 nM [1] Information not available in search results
Impact of M423T Resistance Mutation >100-fold reduction in potency (Replicon assay); 250-fold loss of binding affinity (K~d~) [1] Information not available in search results

Experimental Protocols for Key Data

The comparative data comes from well-established biochemical and cell-based assays [1]:

  • Biochemical RNA Synthesis Assays: These experiments used purified HCV NS5B RdRp (genotype 1b) and different RNA templates to separately measure de novo initiation and primer-dependent RNA synthesis. Inhibition was determined by measuring the incorporation of radiolabeled nucleotides into newly synthesized RNA.
  • Cell-Based Antiviral Activity (Replicon Assay): The 50% Effective Concentration (EC~50~) was determined using a stable Huh7.5 cell line harboring a genotype 1b/Con1 subgenomic HCV replicon. Viral RNA levels were quantified using real-time RT-PCR after 48 hours of inhibitor treatment.
  • Binding Affinity (K~d~) Determination: The dissociation constant for this compound binding to the purified NS5B polymerase was measured, showing high-affinity interaction with the wild-type enzyme.
  • Resistance Mutation Analysis: Site-directed mutagenesis was used to introduce the M423T substitution into the NS5B polymerase. The mutant enzyme was then tested in both replicon and biochemical binding assays to quantify the impact on this compound's activity.

Mechanism of Action and Relationship to Resistance

The following diagram illustrates the mechanism of this compound and how resistance develops, based on the structural and experimental data [1].

filibuvir_mechanism This compound This compound NS5B_Pocket Thumb II Allosteric Pocket This compound->NS5B_Pocket Binds to Conformational_Change Conformational Change in RdRp NS5B_Pocket->Conformational_Change RNA_Synthesis RNA Synthesis (Primer Extension) Conformational_Change->RNA_Synthesis Preferentially Inhibits Resistance Resistance Mutation M423T LostBinding Severely Reduced Drug Binding Resistance->LostBinding LostBinding->NS5B_Pocket Disrupts

As the diagram shows:

  • This compound binds to the thumb II allosteric pocket of the HCV NS5B RdRp, which is a hydrophobic cleft located about 30 Å from the enzyme's active site [1].
  • This binding induces a conformational change in the polymerase, confining it in an inactive state and preferentially inhibiting primer-extended RNA synthesis [1].
  • The M423T mutation in the thumb II pocket causes a dramatic, 250-fold reduction in this compound's binding affinity, which is the primary mechanism for high-level resistance [1].

Key Findings Summary

  • Preferential Inhibition: this compound is a non-nucleoside inhibitor (NNI) that allosterically inhibits the HCV NS5B polymerase. Its key characteristic is a strong preference for blocking primer-dependent RNA synthesis over de novo initiation [1].
  • High Potency but Lower Barrier to Resistance: While this compound demonstrated potent activity in clinical trials, its barrier to resistance is low for certain variants like the M423T mutant [1].
  • Binding Site: It belongs to the dihydroxyprone class of inhibitors that target the thumb II allosteric pocket of NS5B [1] [2].

References

Filibuvir safety profile versus other direct-acting antivirals HCV

Author: Smolecule Technical Support Team. Date: February 2026

Limited Filibuvir Safety Data from Early Trials

The available data for This compound (PF-00868554), a non-nucleoside NS5B polymerase inhibitor, comes solely from a Phase 2a trial conducted around 2011 [1]. The table below summarizes the adverse event (AE) profile from this study.

Adverse Event Incidence in this compound-Treated Subjects Incidence in Placebo Group Notes
Fatigue Most frequent AE Information not specified in source -
Nausea Most frequent AE Information not specified in source -
Headache Most frequent AE Information not specified in source -
Relapse Rate 20% to 50% 0% -
Viral Breakthrough Occurred in 5 of 26 patients in a subsequent triple-therapy trial - Associated with selection of resistant variants (e.g., M423T/V/I) [1]

Safety Profiles of Contemporary DAAs

Modern DAA regimens have an extensive and well-documented safety profile from real-world studies and large-scale clinical trials. The following table summarizes key safety data for several established and emerging DAA regimens.

DAA Regimen Common Adverse Events (≥10%) Notable Serious Adverse Events / Risks Data Source & Context
Various (SOF, DCV, LDV, OBV/PTV/r) Anaemia (21.3%), Headache (14%), HCV relapse (14.5%) SOF+Ribavirin: highest severity/seriousness index; OBV/PTV/r: significant association with renal impairment and anaemia [2]. Real-world pharmacovigilance study (VigiBase) in Egypt [2].
SOF/VEL (Sofosbuvir/Velpatasvir) - No serious adverse events (≥grade 3) reported [3]. Prospective real-world study in South Korea; excellent safety profile noted [3].
SOF/VEL/VOX (Sofosbuvir/Velpatasvir/Voxilaprevir) - No serious adverse events (≥grade 3) reported [3]. Prospective real-world study in South Korea; excellent safety profile noted [3].
Bemnifosbuvir/Ruzasvir - Well-tolerated in Phase 2 trials; favorable safety profile reported [4]. Emerging therapy; Phase 3 trials ongoing [4].
SOF-based regimens + Ribavirin Increased adverse events, Treatment discontinuation Adding Ribavirin to SOF-based regimens increases odds of adverse events without improving SVR in non-GT1, treatment-experienced patients [5]. Meta-analysis of RCTs [5].

Experimental Protocols for Safety Assessment

For a rigorous comparison of drug safety, the following standard methodologies are employed in clinical trials and post-marketing surveillance.

  • Clinical Trial Safety Monitoring: In controlled trials, safety is assessed by closely monitoring all participants for any adverse events (AEs) throughout the treatment and follow-up periods. AEs are recorded, graded for severity (often using criteria like the Common Terminology Criteria for Adverse Events), and their relationship to the study drug is assessed [3]. The Phase 2 trial for bemnifosbuvir/ruzasvir, for example, successfully met its primary safety endpoints [4].
  • Post-Marketing Pharmacovigilance: After a drug is approved, real-world safety is monitored using databases like VigiBase, the WHO global database of individual case safety reports (ICSRs) [2]. Researchers extract and analyze reports to identify signals of disproportionate reporting for specific Adverse Drug Reactions (ADRs) using statistical measures like the Information Component (IC) and Proportional Reporting Ratio (PRR) [2].
  • Disproportionality Analysis: This is a key pharmacovigilance method for signal detection. It identifies whether a specific adverse event is reported more frequently for a particular drug than for other drugs in the database. A signal is typically considered when the Information Component (IC) is greater than 1, or the Proportional Reporting Ratio (PRR) is greater than 2 [2].

The diagram below illustrates the workflow for generating and analyzing safety data.

cluster_pre Pre-Approval Phase cluster_post Post-Marketing Phase Pre-Approval Pre-Approval Controlled Clinical Trials Controlled Clinical Trials Pre-Approval->Controlled Clinical Trials Post-Approval Post-Approval Spontaneous Reporting (VigiBase) Spontaneous Reporting (VigiBase) Post-Approval->Spontaneous Reporting (VigiBase) Primary Safety Endpoints Primary Safety Endpoints Controlled Clinical Trials->Primary Safety Endpoints Individual Case Safety Reports (ICSRs) Individual Case Safety Reports (ICSRs) Spontaneous Reporting (VigiBase)->Individual Case Safety Reports (ICSRs) Disproportionality Analysis (IC, PRR) Disproportionality Analysis (IC, PRR) Individual Case Safety Reports (ICSRs)->Disproportionality Analysis (IC, PRR) Safety Signal Detection Safety Signal Detection Disproportionality Analysis (IC, PRR)->Safety Signal Detection

Key Implications for Drug Development

The stark contrast between this compound and modern DAAs highlights critical points for researchers:

  • Low Genetic Barrier of Early NNIs: this compound's profile is consistent with its drug class. Early non-nucleoside polymerase inhibitors (NNIs) like this compound were noted for their lower genetic barrier to resistance, leading to viral breakthrough and relapse, as evidenced by the emergence of M423 mutations [1].
  • Evolution to Pan-Genotypic Regimens: Modern DAA development has shifted towards highly potent, pangenotypic combinations (e.g., SOF/VEL, GLE/PIB) that target multiple viral proteins. This strategy enhances efficacy across all genotypes and reduces the risk of resistance, contributing to a superior safety and efficacy profile [6] [3].
  • Focus on Special Populations: Contemporary clinical trials and real-world studies now heavily focus on the safety and efficacy of DAAs in diverse patient populations, including those with compensated and decompensated cirrhosis, severe renal impairment, and those who have failed previous therapies [3].

Conclusion and Future Directions

This compound is a historical drug candidate with limited and outdated safety data, preventing a meaningful direct comparison with modern, established DAA regimens. The HCV treatment landscape has advanced significantly, with current therapies demonstrating excellent safety and high efficacy in diverse real-world populations.

References

Filibuvir combination therapy on-treatment response versus placebo

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of On-Treatment Virologic Response

The table below summarizes the key on-treatment virologic response parameters from a Phase 2 study comparing Filibuvir (300 mg and 600 mg, twice daily) in combination with pegylated interferon alfa-2a and ribavirin (pegIFN/RBV) against placebo plus pegIFN/RBV [1] [2].

Parameter This compound 300 mg + pegIFN/RBV This compound 600 mg + pegIFN/RBV Placebo + pegIFN/RBV
Sustained Virologic Response (SVR) 41.7% 39.6% 45.8%
Virologic Relapse Rate 35.9% 42.9% 25.4%
On-Treatment Virologic Response Improved Improved Standard

While the addition of this compound led to improved on-treatment virologic response parameters, this did not translate into an improved Sustained Virologic Response (SVR), which was the study's primary endpoint. The higher relapse rates in the this compound arms were the key factor that prevented a superior SVR compared to placebo [1] [2].

Detailed Experimental Protocols

The data in the table above was generated through the following clinical trial methodology:

  • Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial [1].
  • Patient Population: 288 treatment-naïve adults with chronic Hepatitis C virus, genotype 1 [1].
  • Treatment Regimen:
    • Intervention Groups: this compound (300 mg or 600 mg, twice daily) + pegIFN (180 μg/week) + RBV (1000/1200 mg daily) for 24 weeks [1] [2].
    • Control Group: Placebo + pegIFN/RBV for 24 weeks [1] [2].
    • Patients in the this compound arms who achieved a predefined response could stop therapy at week 24; all other patients continued on open-label pegIFN/RBV until week 48 [1].
  • Primary Endpoint: Sustained Virologic Response (SVR), defined as HCV RNA < 15 IU/mL at the end of treatment and at the 72-week follow-up [1] [2].

Mechanism of Action and Resistance Pathway

This compound is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B RNA-dependent RNA polymerase. It binds non-covalently to the "thumb site II" allosteric pocket of the enzyme, disrupting its activity and thus inhibiting viral replication [3] [4]. The primary reason for the high relapse rate observed in the clinical trial was the selection of pre-existing or treatment-emergent viral variants resistant to this compound [4].

The following diagram illustrates the logical relationship and key steps in the development of resistance to this compound.

filibuvir_resistance Start Treatment with this compound Step1 Selective pressure on HCV genotype 1 Start->Step1 Step2 Emergence of resistant variants (primarily M423I/T/V in NS5B) Step1->Step2 Step3 Reduced drug susceptibility and viral replication Step2->Step3 Outcome High rate of virologic relapse Step3->Outcome

The resistance pathway highlights that amino acid M423 in the NS5B polymerase was identified as the primary site of mutation conferring resistance to this compound. Substitutions to isoleucine, threonine, or valine (M423I/T/V) at this residue significantly reduced the drug's susceptibility and were associated with a high rate of virologic relapse after treatment cessation [4].

Important Context and Limitations

  • Historical Data: The information presented here is from a clinical trial published in 2014. Since then, the treatment landscape for Hepatitis C has been revolutionized by the advent of highly effective, well-tolerated, all-oral direct-acting antiviral (DAA) regimens, which have largely replaced interferon-based therapies [5].
  • Conclusion of the Trial: The study concluded that this compound plus pegIFN/RBV did not improve SVR rates compared to pegIFN/RBV alone. While well-tolerated, its development for this treatment paradigm was likely halted due to lack of efficacy and the high relapse rate driven by resistance [1].

References

Filibuvir versus other non-nucleoside inhibitors NS5B thumb II site

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of NS5B Thumb Site-II Inhibitors

The table below summarizes key characteristics of Filibuvir and other representative Thumb Site-II inhibitors.

Inhibitor Name Chemical Class Primary Resistance Mutations Highest Clinical Phase & Status Key Mechanism Insights
This compound Triazolopyridine [1] M423I/T/V [2] [1] Phase II (Discontinued) [1] Blocks the transition from initiation to elongation; requires β-loop and C-terminal tail for inhibitory activity [3] [4].
GS-9669 Not Specified L419, R422, A486 [1] Phase II [4] Stabilizes the polymerase's closed, inactive conformation via β-loop and C-terminal tail [4].
Lomibuvir (VX-222) Not Specified L419, R422, M423 [1] Phase II (Discontinued) [1] Leads to accumulation of abortive RNA intermediates during synthesis (blocks initiation-to-elongation transition) [3].
VCH-759 Thiophene [5] Information Not Specific Phase I/II [1] Information Not Specific
VCH-916 Thiophene [5] Information Not Specific Phase I [1] Information Not Specific

Detailed Mechanistic Insights and Experimental Data

Mechanism of Action: Blocking the Conformational Transition

Thumb Site-II inhibitors are allosteric, meaning they bind to a site other than the enzyme's active center to induce functional changes [6]. They do not block the initial binding of nucleotides or the very early steps of RNA synthesis [3].

  • Key Action: These inhibitors primarily block the transition from the initiation phase to the elongation phase of RNA synthesis [3]. During initiation, the polymerase produces short RNA strands (oligonucleotides). In the presence of Thumb Site-II inhibitors, these strands abort and are released after reaching only 3-5 nucleotides in length [3].
  • Structural Basis: The initiation-to-elongation transition requires a significant conformational change in the NS5B polymerase, where a regulatory segment called the β-loop must swing out of the active site [3]. Thumb Site-II inhibitors are thought to prevent this necessary structural rearrangement, "locking" the enzyme in a closed, inactive state [4].
  • Critical Regulatory Elements: Research has shown that the inhibitory activity of Thumb Site-II inhibitors is highly dependent on two structural elements of NS5B: the β-loop and the C-terminal tail. The interaction between these two elements is crucial for the inhibitor's ability to stabilize the inactive form of the enzyme [4] [7].

This mechanism is illustrated in the following workflow:

G Start RNA Synthesis Initiation A Short Oligonucleotide Formation (3-5 nucleotides) Start->A B Critical Transition Step A->B C Processive RNA Elongation B->C Outcome Enzyme locked in closed conformation Abortive synthesis B->Outcome Inhibitor Thumb Site-II Inhibitor (e.g., this compound) Effect β-loop displacement blocked Inhibitor->Effect Effect->B

Resistance Profiles

Resistance to this compound is primarily mediated by mutations at amino acid position M423 (M423I, M423T, M423V) within the NS5B thumb domain [2] [1]. These mutations significantly reduce the virus's susceptibility to the drug (fold change in EC50 >700) and also impair the virus's ability to replicate in the absence of the drug [2]. Mutations at nearby residues R422 and M426 have also been identified as less common, alternative resistance pathways [2].

Key Experimental Methods for Studying Thumb Site-II Inhibitors

Transient Replication Assay for Phenotypic Resistance

This cell-based assay is used to measure the impact of mutations on a drug's effectiveness (phenotypic resistance) and viral fitness [2].

  • Workflow:
    • Amplify and Clone NS5B: The NS5B gene is amplified from patient plasma samples (before, during, and after therapy) and cloned into a subgenomic HCV replicon vector [2].
    • Introduce Mutations: Site-directed mutagenesis is used to create specific mutations of interest (e.g., M423T) in a reference replicon [2].
    • Transfert and Treat: Replicon RNA is introduced into permissive liver-derived cells (Huh-7.5) via electroporation. Cells are then treated with a range of inhibitor concentrations [2].
    • Measure EC₅₀: After 72 hours, viral replication is measured (e.g., via luciferase activity). The half-maximal effective concentration (EC₅₀) is calculated and compared to the wild-type virus to determine the fold-change in resistance [2].
Surface Plasmon Resonance (SPR) for Binding Studies

SPR is a biophysical technique used to analyze the binding kinetics (affinity and rates) between an inhibitor and the NS5B protein in real-time without labels [8].

  • Protocol Summary [8]:
    • Immobilize Protein: A purified, recombinant NS5B protein (e.g., ΔC21 truncated form) is immobilized on a sensor chip.
    • Inject Analyte: The inhibitor (analyte) is flowed over the chip at different concentrations.
    • Monitor Binding: The SPR signal (Response Units, RU) changes as the inhibitor binds to and dissociates from the protein.
    • Analyze Kinetics: The resulting sensorgram data is fitted to a model (e.g., 1:1 binding) to calculate the association rate (kₐ), dissociation rate (k_d), and equilibrium dissociation constant (K_D, a measure of affinity) [8].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

503.28964006 Da

Monoisotopic Mass

503.28964006 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

198J479Y2L

Wikipedia

Filibuvir

Dates

Last modified: 08-15-2023

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